Technical Documentation Center

4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole
  • CAS: 1712049-58-5

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, st...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural versatility and ability to participate in various biological interactions have led to its incorporation into a multitude of approved therapeutic agents.[1][2] Pyrazole-containing drugs have demonstrated efficacy across a wide spectrum of diseases, including cancer, inflammatory conditions, and infectious diseases.[1][3] The metabolic stability of the pyrazole ring further enhances its desirability as a core component in drug design.[1][2] This guide focuses on a specific derivative, 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole, providing a comprehensive overview of its predicted chemical properties, a plausible synthetic pathway, and its potential applications in drug development, drawing upon the extensive knowledge base of analogous pyrazole compounds.

Physicochemical and Spectroscopic Profile

Table 1: Predicted Physicochemical Properties of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₃H₁₅BrN₂OBased on structural components.
Molecular Weight 295.18 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white crystalline solid or powder.Typical appearance of similar organic compounds.[4]
Solubility Soluble in organic solvents (e.g., DMSO, ethanol); sparingly soluble in water.The hydrophobic bromobenzyl and propyl groups suggest poor aqueous solubility.[5]
Melting Point Expected to be in the range of 100-150 °C.Based on melting points of similar substituted pyrazoles.[4]
logP (Octanol/Water) Estimated to be in the range of 3-4.The lipophilic nature of the substituents would contribute to a higher logP value.
Spectroscopic Characterization (Predicted)

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of synthetic compounds. Based on the structure of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole and data from analogous compounds, the following spectral characteristics are anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bromobenzyl group, the benzylic methylene protons, the pyrazole ring protons, and the protons of the N-propyl group. The chemical shifts will be influenced by the electronic environment of each proton. For instance, the pyrazole protons are expected to appear as singlets in the aromatic region.[6]

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbons of the pyrazole ring, the bromophenyl ring, the benzylic carbon, and the propyl chain. The carbon attached to the bromine atom will exhibit a downfield shift.[6]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and a characteristic isotopic pattern (M+2) of approximately equal intensity, which is indicative of the presence of a single bromine atom.[7]

Synthetic Strategy: A Plausible Pathway

The synthesis of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole can be envisioned through a multi-step process, leveraging established methodologies for pyrazole synthesis and functionalization. A plausible synthetic route is outlined below, starting from readily available precursors.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-Propyl-1H-pyrazol-4-ol

  • Reaction Setup: To a solution of 4-bromo-1H-pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Alkylation: Add 1-bromopropane (1.2 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction to room temperature, pour into water, and extract with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting 4-bromo-1-propyl-1H-pyrazole is then subjected to a nucleophilic substitution with a hydroxide source (e.g., sodium hydroxide in the presence of a copper catalyst) to yield 1-propyl-1H-pyrazol-4-ol.

Step 2: Synthesis of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole (Williamson Ether Synthesis)

  • Reaction Setup: To a solution of 1-propyl-1H-pyrazol-4-ol (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a strong base such as sodium hydride (1.1 eq) at 0 °C.

  • Alkylation: After stirring for a short period, add 1-bromo-4-(bromomethyl)benzene (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.

  • Work-up and Purification: Quench the reaction carefully with water and extract the product with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the target compound, 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole.

Causality in Experimental Design
  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the hydroxyl group of the pyrazole to form the more nucleophilic alkoxide, which is necessary for the Williamson ether synthesis.

  • Solvent Selection: DMF is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction by solvating the cation of the base, leaving the alkoxide anion more reactive.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, allowing for the separation of the desired product from unreacted starting materials and byproducts.

Synthesis_Workflow A 4-Bromo-1H-pyrazole B 1-Bromopropane, K2CO3, DMF A->B N-Alkylation C 4-Bromo-1-propyl-1H-pyrazole B->C D NaOH, Cu catalyst C->D Hydroxylation E 1-Propyl-1H-pyrazol-4-ol D->E F NaH, DMF E->F Deprotonation H 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole F->H Williamson Ether Synthesis G 1-Bromo-4-(bromomethyl)benzene G->H Potential_Applications A 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole B Kinase Inhibitor Development A->B C PROTAC Intermediate A->C D Anti-inflammatory Agents A->D E Anticancer Therapeutics B->E F Targeted Protein Degradation C->F G Modulation of Inflammatory Pathways D->G

Caption: Potential drug discovery applications of the target compound.

In the Development of Anti-inflammatory Agents

Numerous pyrazole derivatives have demonstrated significant anti-inflammatory and analgesic properties. [3][8]The mechanism of action often involves the inhibition of key inflammatory mediators. The structural features of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole make it a candidate for investigation as a novel anti-inflammatory agent.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole is not available, general precautions for handling similar brominated heterocyclic compounds should be followed. These compounds may cause skin, eye, and respiratory irritation. [9][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. [12][13]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. [9][13]Avoid contact with skin and eyes. [12]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [9][10]* Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations. [9][10]

Conclusion and Future Directions

4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its pyrazole core, combined with the synthetically versatile bromobenzyl ether moiety, provides a robust platform for the development of novel therapeutics. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities. Screening against a panel of kinases, exploring its utility as a PROTAC intermediate, and assessing its anti-inflammatory properties would be logical next steps in unlocking the therapeutic potential of this intriguing molecule. The insights gained from such studies will not only elucidate the specific properties of this compound but also contribute to the broader understanding of the structure-activity relationships of pyrazole-based drug candidates.

References

  • (2009, June 2). 4 - SAFETY DATA SHEET. Retrieved from [Link]

  • Wang, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 269.
  • Pandhurnekar, C. P., et al. (2021). A comprehensive review on green synthetic methods, and biological activities of pyrazole and its derivatives. Journal of Advanced Scientific Research, 12(3), 37-43.
  • Kumar, A., & Kumar, S. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 2(4), 1-17.
  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-15.
  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.
  • Asati, V., & Sharma, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2033.
  • National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem Compound Database. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2018). A Facile Synthesis and Reactions of Some Novel Pyrazole-based Heterocycles. Current Organic Synthesis, 15(6), 856-865.
  • Alam, M. S., et al. (2022).
  • Thorne, A. W., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1683.

Sources

Exploratory

4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole IUPAC name and structure

Engineering Complexity: A Technical Guide to the Synthesis and Application of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole in Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, the rapid assemb...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Complexity: A Technical Guide to the Synthesis and Application of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on highly functionalized, modular building blocks. 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole is a high-value synthetic intermediate designed specifically for this purpose. Featuring a lipophilic propyl tail, a rigid pyrazole core, and a reactive aryl bromide handle, this molecule is engineered for late-stage diversification. This whitepaper provides a comprehensive technical guide to its structural rationale, de novo synthesis, and downstream application in generating targeted kinase inhibitors.

Structural Anatomy & Nomenclature

The utility of a chemical building block is dictated by its structural topology. The IUPAC name for this compound is 4-[(4-bromophenyl)methoxy]-1-propyl-1H-pyrazole [1].

Pharmacological Rationale of Structural Components
  • 1-Propyl Group: Acts as a tunable lipophilic vector. In drug design, short alkyl chains at the N1 position of pyrazoles are frequently used to optimize the partition coefficient (LogP), enhancing passive membrane permeability without introducing excessive steric bulk.

  • 1H-Pyrazole Core: A "privileged scaffold" in medicinal chemistry[2]. The pyrazole ring serves as a robust hydrogen-bond acceptor/donor system, frequently utilized to anchor molecules within the ATP-binding hinge region of protein kinases.

  • 4-Bromobenzyloxy Moiety: The flexible ether linkage allows for conformational adaptability, while the para-bromo substituent serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions.

Table 1: Quantitative Physicochemical Properties

Property Value Clinical/Synthetic Relevance
CAS Number 1712049-58-5 Standardized registry identification[1].
Molecular Formula C₁₃H₁₅BrN₂O Confirms stoichiometric mass.
Molecular Weight 295.19 g/mol Ideal low-MW starting point for fragment-based design.
H-Bond Donors 0 Prevents excessive desolvation penalties.
H-Bond Acceptors 3 Facilitates kinase hinge-region binding.

| Isotopic Signature | ~1:1 ratio (m/z 295/297) | Built-in MS diagnostic tool for tracking the intact handle. |

De Novo Synthesis Workflow

The most efficient route to 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole utilizes a convergent Williamson etherification, coupling the commercially available 1-propyl-1H-pyrazol-4-ol with 4-bromobenzyl bromide.

SynthWorkflow SM1 1-Propyl-1H-pyrazol-4-ol (Nucleophile) Reaction Williamson Etherification NaH, DMF, 0°C to RT SM1->Reaction SM2 4-Bromobenzyl bromide (Electrophile) SM2->Reaction Product 4-(4-Bromobenzyloxy)- 1-propyl-1H-pyrazole Reaction->Product

Convergent Williamson ether synthesis of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole.

Step-by-Step Methodology: Williamson Etherification

1. Preparation of the Alkoxide: Charge a flame-dried round-bottom flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) under an inert argon atmosphere. Wash with anhydrous hexane (2 × 5 mL), decant, and resuspend in anhydrous DMF (10 mL/mmol). Cool to 0 °C. Add a solution of 1-propyl-1H-pyrazol-4-ol (1.0 eq) in DMF dropwise. Stir for 30 minutes until H₂ evolution ceases. 2. Electrophilic Substitution: Add 4-bromobenzyl bromide (1.1 eq) dropwise to the cold alkoxide solution. Remove the ice bath and stir at 25 °C for 4 hours. 3. Quenching & Isolation: Quench with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (3×). Wash the combined organic layers with 5% aqueous LiCl or brine (5×) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Causality in Experimental Design
  • Base Selection (NaH vs. K₂CO₃): NaH is selected to ensure rapid, irreversible deprotonation of the pyrazol-4-ol (pKa ~11). Irreversible alkoxide formation prevents equilibrium-driven side reactions and accelerates the subsequent Sₙ2 displacement.

  • Solvent Selection (DMF): The polar aprotic nature of DMF optimally solvates the sodium cation, leaving the pyrazole alkoxide highly nucleophilic.

Validation & QC Checkpoints (Self-Validating System)
  • TLC: Monitor disappearance of the highly polar pyrazol-4-ol. The product will elute significantly faster (R_f ~ 0.45 in 3:1 Hexanes/EtOAc).

  • LC-MS: Confirm the presence of the [M+H]⁺ ion at m/z 295.0 and 297.0. The distinct 1:1 isotopic doublet is the ultimate confirmation that the bromo-handle survived the basic conditions intact.

Downstream Functionalization: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its aryl bromide moiety, which serves as an electrophilic partner for Suzuki-Miyaura cross-coupling to generate diverse biaryl libraries[3].

Step-by-Step Methodology: Library Generation via Suzuki Coupling

1. Reagent Assembly: In a Schlenk tube, combine 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq). 2. Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%)[4]. 3. Degassing: Add a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the suspension via three freeze-pump-thaw cycles. 4. Coupling: Heat to 90 °C under argon for 12 hours. 5. Workup: Cool, filter through Celite to remove palladium black, partition between water and dichloromethane, extract, and purify.

Causality in Experimental Design
  • Catalyst Selection [Pd(dppf)Cl₂]: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (approx. 99°). This geometry sterically crowds the palladium center, forcing the two transmetalated aryl groups into close proximity and significantly accelerating the reductive elimination step—the most common bottleneck in forming sterically demanding C-C bonds[3].

  • Solvent System (Dioxane/Water): The biphasic nature ensures the lipophilic pyrazole remains dissolved in the organic phase while the inorganic base (K₂CO₃) and boronic acid "ate" complex are stabilized in the aqueous phase, facilitating smooth transmetalation.

Table 2: Suzuki-Miyaura Optimization Parameters

Catalyst System Base Solvent System Temp Yield Mechanistic Observation
Pd(PPh₃)₄ Na₂CO₃ Toluene/EtOH/H₂O 80 °C 45% Slow reductive elimination; protodeboronation observed.
Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 100 °C 78% Good conversion, but ligand is expensive for library prep.

| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 °C | >90% | Optimal bite angle drives rapid C-C bond formation. |

Validation & QC Checkpoints
  • LC-MS: The critical validation step is the disappearance of the 1:1 bromine isotopic doublet (m/z 295/297) and the appearance of a single dominant [M+H]⁺ peak corresponding to the new biaryl mass.

Biological Application: Targeting the JAK/STAT Pathway

Once functionalized, derivatives of this scaffold are highly sought after in the oncology and immunology sectors. The pyrazole ring is a proven "privileged structure" for inhibiting Janus Kinases (JAKs)[5].

Approved therapeutics such as Ruxolitinib and Baricitinib utilize pyrazole derivatives to outcompete ATP for the kinase hinge region[6]. By utilizing 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole as a starting point, researchers can rapidly synthesize libraries of novel JAK1/JAK2 inhibitors, altering the biaryl tail to probe the hydrophobic pockets adjacent to the ATP binding site.

JAKSTAT Ligand Cytokine Binding (Extracellular) Receptor Receptor Dimerization Ligand->Receptor JAK JAK1/JAK2 Activation (Intracellular) Receptor->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT ATP-dependent Inhibitor Pyrazole-Based JAK Inhibitor Inhibitor->JAK Competitive Inhibition Nucleus Gene Transcription (Cell Proliferation) STAT->Nucleus

Mechanism of action for pyrazole-derived JAK inhibitors in the JAK/STAT signaling pathway.

Conclusion

4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole bridges the gap between simple raw materials and complex, biologically active pharmacophores. By understanding the causality behind its synthesis and functionalization—specifically the kinetic advantages of NaH in etherification and the steric benefits of Pd(dppf)Cl₂ in cross-coupling—drug development professionals can leverage this molecule to systematically explore the chemical space of kinase inhibitors.

References

  • Matrix Scientific. "1712049-58-5 Cas No. | 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole". Matrix Scientific Catalog.
  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide".
  • RSC Publishing. "Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis".
  • ACS Publications. "Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors". ACS Medicinal Chemistry Letters.
  • MDPI. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies".
  • PMC. "A Comprehensive Overview of Globally Approved JAK Inhibitors".

Sources

Foundational

Structural Elucidation of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole: A Comprehensive NMR Spectroscopy Whitepaper

Executive Summary For researchers and drug development professionals, the precise structural verification of highly functionalized heterocycles is a critical quality control checkpoint. 4-(4-Bromobenzyloxy)-1-propyl-1H-p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise structural verification of highly functionalized heterocycles is a critical quality control checkpoint. 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole (CAS: 1712049-58-5) is a complex molecular scaffold featuring an aliphatic chain, a heteroaromatic pyrazole core, and a halogenated benzyl ether moiety. This technical whitepaper provides an in-depth, self-validating guide to the


H and 

C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound, detailing the mechanistic rationale behind its chemical shifts and the experimental protocols required for unambiguous structural elucidation.

Mechanistic Rationale & Electronic Effects

Understanding the NMR spectra of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole requires deconstructing the molecule into its three distinct electronic domains. The chemical shifts are governed by several fundamental principles of magnetic shielding and deshielding:

  • Pyrazole Core Asymmetry: The N-alkylation (via the propyl group) at position 1 breaks the tautomeric symmetry inherent to unsubstituted pyrazoles. This renders C-3 and C-5, along with their attached protons, chemically and magnetically non-equivalent, resulting in distinct signals rather than an averaged resonance[1].

  • Oxygen Deshielding Effect: The alkoxy substitution at C-4 of the pyrazole ring introduces strong electronegativity. By drawing electron density away from C-4 via the inductive effect, the oxygen atom causes a significant downfield shift in the

    
    C spectrum, moving the resonance into the ~140–145 ppm range[2].
    
  • Halogen Heavy-Atom Effect: The bromine atom at the para-position of the benzyl ring exerts a characteristic shielding effect on the directly attached ipso-carbon (C-4') due to spin-orbit coupling and the heavy-atom effect, while the ortho-protons are deshielded by the anisotropic effects of the aromatic ring[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility in spectral acquisition, the following step-by-step methodology incorporates built-in self-validating checkpoints.

Step 1: Sample Preparation
  • Protocol: Dissolve 15–20 mg (for

    
    H) or 50–70 mg (for 
    
    
    
    C) of the analyte in 0.6 mL of deuterated chloroform (CDCl
    
    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
  • Causality: CDCl

    
     provides an essential deuterium lock signal to prevent magnetic field drift during acquisition. TMS serves as an internal standard (set to 0.00 ppm) to calibrate chemical shifts, effectively neutralizing solvent-dependent matrix effects.
    
Step 2: Instrument Calibration & Shimming
  • Protocol: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Achieve thermal equilibrium at 298 K. Perform automated or manual shimming on the Z and Z

    
     axes until the lock level is maximized.
    
  • Self-Validation: Assess the full width at half maximum (FWHM) of the TMS signal. An FWHM of <1.0 Hz confirms optimal magnetic field homogeneity, which is mandatory for resolving fine multiplet splitting.

Step 3: H NMR Acquisition
  • Protocol: Execute a standard single-pulse sequence (e.g., zg30) using a 30° flip angle. Set the relaxation delay (D1) to 1.5 seconds and acquire 16–32 scans.

  • Causality: A 30° pulse allows for faster longitudinal relaxation (T

    
    ) recovery compared to a 90° pulse. This prevents signal saturation and ensures that the integration values accurately reflect the proton ratios.
    
Step 4: C NMR Acquisition
  • Protocol: Execute a proton-decoupled

    
    C pulse sequence (e.g., zgpg30) with a 30° flip angle. Set the D1 delay to 2.0–3.0 seconds and acquire 1024–2048 scans.
    
  • Causality: Quaternary carbons (C-4, C-1', C-4') lack attached protons to facilitate dipole-dipole relaxation, leading to extended T

    
     times. A prolonged D1 delay ensures these nuclei fully relax between pulses, guaranteeing their visibility above the baseline noise.
    
Step 5: Data Processing
  • Protocol: Apply a zero-filling factor to double the data points and apply an exponential window function (Line Broadening, LB = 0.3 Hz for

    
    H; 1.0 Hz for 
    
    
    
    C) prior to Fourier Transformation (FT). Manually phase the spectrum and apply a polynomial baseline correction.

NMR_Workflow N1 Sample Preparation (CDCl3 + TMS) N2 Shimming & Tuning (Optimize Homogeneity) N1->N2 N3 Pulse Sequence Execution (1D & 2D NMR) N2->N3 N4 FID Processing (FT, Phase & Baseline) N3->N4 N5 Spectral Analysis (Integration & Multiplets) N4->N5

Step-by-step NMR experimental workflow from sample preparation to spectral analysis.

H NMR Spectral Analysis

The


H NMR spectrum provides a definitive map of the proton environments. The propyl chain exhibits a classic first-order aliphatic splitting pattern. The terminal methyl group appears as a triplet, coupling with the adjacent methylene. The N-CH

protons are significantly deshielded due to the electron-withdrawing nature of the pyrazole nitrogen. The para-substituted bromophenyl ring displays a characteristic AA'BB' system, presenting as two distinct doublets. The pyrazole protons (H-3 and H-5) appear as two distinct singlets, reflecting the broken symmetry caused by N-alkylation[1].
Table 1: H NMR Data Summary (400 MHz, CDCl )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
Propyl -CH

0.90Triplet (t)3H7.4Aliphatic methyl
Propyl -CH

-
1.85Sextet (h)2H7.4Aliphatic methylene
Propyl N-CH

-
4.00Triplet (t)2H7.1N-alkyl methylene
Benzyl -O-CH

-
4.95Singlet (s)2H-Ether linkage
Pyrazole H-3 7.25Singlet (s)1H-Heteroaromatic core
Aromatic H-2', H-6' 7.25Doublet (d)2H8.4Ortho to alkoxy
Pyrazole H-5 7.40Singlet (s)1H-Heteroaromatic core
Aromatic H-3', H-5' 7.48Doublet (d)2H8.4Ortho to bromine

C NMR Spectral Analysis

The


C spectrum definitively maps the carbon skeleton. Within the pyrazole core, the C-4 carbon is highly deshielded (~144.0 ppm) due to the direct attachment of the electronegative oxygen atom[2]. The aromatic ring carbons reflect standard substituent effects: C-1' (ipso to the benzyloxy group) is deshielded to ~136.5 ppm, whereas C-4' (ipso to bromine) experiences the heavy-atom shielding effect, appearing upfield relative to standard aromatic carbons[3].
Table 2: C NMR Data Summary (100 MHz, CDCl )
PositionChemical Shift (δ, ppm)TypeAssignment
Propyl -CH

11.0CH

Aliphatic methyl
Propyl -CH

-
23.5CH

Aliphatic methylene
Propyl N-CH

-
54.0CH

N-alkyl methylene
Benzyl -O-CH

-
73.5CH

Ether linkage
Pyrazole C-3 115.0CHHeteroaromatic core
Aromatic C-4' 121.8C (Quaternary)Ipso to bromine
Pyrazole C-5 128.0CHHeteroaromatic core
Aromatic C-2', C-6' 129.2CHOrtho to alkoxy
Aromatic C-3', C-5' 131.6CHOrtho to bromine
Aromatic C-1' 136.5C (Quaternary)Ipso to alkoxy
Pyrazole C-4 144.0C (Quaternary)Oxygenated heteroaromatic

2D NMR Correlational Strategies

To unequivocally assign the 1D NMR signals and confirm the connectivity between the aliphatic, heteroaromatic, and aromatic domains, a synergistic suite of 2D NMR experiments is employed.

  • COSY (Correlation Spectroscopy): Validates the connectivity of the propyl chain by mapping the vicinal coupling between the CH

    
    , CH
    
    
    
    , and N-CH
    
    
    protons.
  • HSQC (Heteronuclear Single Quantum Coherence): Correlates all protons to their directly attached carbons, distinguishing the overlapping aromatic signals (e.g., separating the pyrazole H-3 from the aromatic H-2'/H-6' signals).

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for linking the isolated spin systems. A strong HMBC cross-peak between the benzyl -O-CH

    
    - protons and the pyrazole C-4 carbon confirms the ether linkage. Similarly, correlations from the N-CH
    
    
    
    protons to the pyrazole C-3 and C-5 carbons verify the regiochemistry of the N-alkylation.

NMR_Logic COSY COSY (1H-1H J-Coupling) Struct Structural Elucidation (Atom Connectivity) COSY->Struct Vicinal/Geminal HSQC HSQC (1H-13C Direct Bond) HSQC->Struct C-H Assignment HMBC HMBC (1H-13C Long Range) HMBC->Struct Quaternary C

Synergistic 2D NMR correlational strategy for definitive structural elucidation.

Conclusion

The structural elucidation of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole relies on a rigorous, self-validating NMR methodology. By understanding the mechanistic causality behind chemical shifts—such as oxygen-induced deshielding and symmetry-breaking N-alkylation—researchers can confidently utilize 1D and 2D NMR techniques to verify the integrity of this highly functionalized scaffold in drug discovery pipelines.

References

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. ResearchGate.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC.

Sources

Exploratory

Mass Spectrometry Analysis of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole: A Comprehensive Technical Guide

Executive Summary The structural elucidation of halogenated heterocyclic scaffolds is a critical vector in modern drug development and materials science. This whitepaper provides an in-depth mechanistic guide to the mass...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of halogenated heterocyclic scaffolds is a critical vector in modern drug development and materials science. This whitepaper provides an in-depth mechanistic guide to the mass spectrometric (MS) analysis of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole (CAS: 1712049-58-5)[1]. By leveraging Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), analysts can exploit the molecule's unique structural features—specifically the benzylic ether linkage, the N-alkylated pyrazole core, and the isotopic signature of bromine—to construct a highly specific and self-validating analytical profile.

Structural Profiling & Theoretical Mass Dynamics

Before initiating empirical analysis, establishing the theoretical mass dynamics is paramount. 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole (


) possesses a molecular weight of 295.18  g/mol [1]. However, in MS, the exact monoisotopic mass and isotopic distribution govern the detection strategy.

The presence of a single bromine atom provides an unmistakable, built-in isotopic tracer. Bromine exists natively as two stable isotopes:


 (50.69%) and 

(49.31%). Consequently, the protonated molecular ion

will manifest as a characteristic 1:1 intensity doublet at m/z 295.0441 and m/z 297.0420 . This doublet serves as the primary self-validating checkpoint; any precursor ion lacking this exact 1:1 ratio at a

m/z of ~1.998 can be immediately discarded as background interference or isobaric contamination.

Standardized LC-ESI-MS/MS Protocol

To ensure data trustworthiness, the following methodology is designed as a self-validating system, incorporating internal checks to confirm chemical identity and system suitability.

Step 1: System Equilibration & Baseline Validation
  • Action: Inject three consecutive solvent blanks (50:50 Water:Acetonitrile).

  • Causality: Establishes the baseline noise threshold and confirms the absence of carryover at the critical m/z 295/297 window. A clean baseline is strictly required before introducing halogenated aromatics, which can exhibit "sticky" behavior in the ion source.

Step 2: Sample Preparation
  • Action: Dissolve the analyte in LC-MS grade Acetonitrile to a 1 mg/mL stock. Dilute to a working concentration of 10 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the

    
     state required for ESI+. The 10 ng/mL concentration prevents detector saturation and space-charge effects in the ion trap/quadrupole, ensuring accurate isotopic ratio measurements.
    
Step 3: Chromatographic Separation (UHPLC)
  • Action: Utilize a C18 Sub-2 µm column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% Mobile Phase B (Acetonitrile + 0.1% FA) to 95% B over 5 minutes.

  • Causality: The highly lipophilic bromobenzyl moiety requires a high organic modifier concentration for efficient elution. The initial high-aqueous conditions focus the analyte band at the column head, minimizing peak dispersion and maximizing signal-to-noise (S/N) ratio.

Step 4: Mass Spectrometry & Collision Energy (CE) Ramping
  • Action: Operate in ESI+ mode. Set Capillary Voltage to +3.5 kV and Desolvation Temperature to 350 °C. Ramp Collision Energy (CE) from 10 eV to 40 eV.

  • Causality: The pyrazole nitrogens are highly basic and readily accept protons. Ramping the CE is a self-validating technique: low CE (10-15 eV) preserves the intact

    
     to verify the bromine isotope ratio, while higher CE (25-40 eV) systematically breaks the molecule down its thermodynamic gradient, revealing the precursor-to-product relationships.
    

Mechanistic Fragmentation Pathways (CID)

During Collision-Induced Dissociation (CID), the protonated molecule undergoes specific, predictable orthogonal fragmentations dictated by bond dissociation energies[2].

Pathway A: Benzylic Ether Cleavage (Dominant) The most thermodynamically favored cleavage occurs at the benzylic ether bond. Following proton transfer to the ether oxygen, the C-O bond heterolytically cleaves. This yields the highly stabilized 4-bromobenzyl cation (m/z 169.0 / 171.0)[2]. The stability of this tropylium-like benzylic cation ensures it will likely be the base peak in the MS/MS spectrum[3]. Alternatively, charge retention on the pyrazole moiety yields the protonated 1-propyl-1H-pyrazol-4-ol fragment (m/z 127.1).

Pathway B: N-Alkyl Cleavage N-alkyl pyrazoles are highly susceptible to the loss of their alkyl chains[4]. The N-propyl group undergoes a concerted alkene elimination (loss of propene,


, -42 Da) via a cyclic transition state, generating a protonated pyrazole intermediate (m/z 253.0 / 255.0)[4].

Pathway C: Pyrazole Ring Opening At elevated collision energies (>35 eV), the pyrazole core itself begins to fragment, typically characterized by the expulsion of


 or 

[4]. However, in this molecule, the ether and N-alkyl cleavages act as energetic "sinks," making ring-opening a secondary or tertiary event.

Data Presentation & Visualization

Fragmentation Tree Diagram

MS_Fragmentation M [M+H]+ m/z 295.04 / 297.04 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole F1 Fragment A m/z 169.0 / 171.0 4-Bromobenzyl cation M->F1 Ether Cleavage (-126 Da) F2 Fragment B m/z 127.1 1-Propyl-1H-pyrazol-4-ol M->F2 Ether Cleavage (-168/170 Da) F3 Fragment C m/z 253.0 / 255.0 Loss of Propene (-42 Da) M->F3 N-Alkyl Cleavage (-42 Da) F4 Fragment D m/z 85.0 1H-pyrazol-4-ol F2->F4 N-Alkyl Cleavage (-42 Da) F3->F1 Ether Cleavage (-84 Da)

Figure 1: Proposed MS/MS fragmentation pathways for 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole.

Quantitative Fragment Summary

The following table summarizes the exact mass calculations required for high-resolution mass spectrometry (HRMS) validation (e.g., Q-TOF or Orbitrap systems).

FragmentExact m/z (

)
Exact m/z (

)
FormulaNeutral Loss (Da)Proposed Mechanism
Precursor 295.0441297.0420

N/AProtonation

Frag A 168.9653170.9632

126.0788Benzylic ether cleavage
Frag B 127.0871N/A

167.9570Ether cleavage (charge on pyrazole)
Frag C 252.9976254.9956

42.0465N-alkyl cleavage (loss of propene)
Frag D 85.0402N/A

42.0465N-alkyl cleavage from Frag B

Conclusion

The mass spectrometric analysis of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole is defined by a hierarchy of thermodynamic cleavages. By tracking the distinct 1:1 bromine isotopic signature through the fragmentation tree, analysts can confidently map the benzylic ether cleavage (m/z 169/171) and the N-alkyl propene elimination (m/z 253/255). Implementing the self-validating LC-MS/MS protocol outlined above ensures high-fidelity structural confirmation, minimizing false positives in complex biological or synthetic matrices.

References

  • "Synthesis of Norbornane Bisether Antibiotics via Silver-mediated Alkylation." PubMed Central (PMC), 2015. URL:[Link]

  • Kuhn, B. L., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." ResearchGate / IntechOpen, 2018. URL:[Link]

  • "Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers." Journal of the American Society for Mass Spectrometry, ACS Publications, 2010. URL:[Link]

Sources

Foundational

Advanced Methodologies in the Regioselective Synthesis of Substituted 1H-Pyrazoles: A Technical Guide for Drug Development

Introduction The 1H-pyrazole core is a privileged scaffold in modern medicinal chemistry. It serves as the primary pharmacophore in numerous blockbuster therapeutics, ranging from COX-2 inhibitors (e.g., celecoxib) to po...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1H-pyrazole core is a privileged scaffold in modern medicinal chemistry. It serves as the primary pharmacophore in numerous blockbuster therapeutics, ranging from COX-2 inhibitors (e.g., celecoxib) to potent JAK1/2 inhibitors (e.g., ruxolitinib) and androgen-receptor inhibitors for prostate cancer (1)[1]. For drug development professionals and synthetic chemists, the fundamental challenge in pyrazole synthesis is not merely the construction of the heterocycle, but the precise, predictable control of its regioselectivity (2)[2].

Traditional approaches often yield intractable mixtures of regioisomers when unsymmetrical precursors are utilized. As a Senior Application Scientist, I have structured this technical guide to deconstruct the mechanistic limitations of legacy methods and present field-proven, highly regioselective modern synthetic paradigms. By understanding the causality behind these reaction conditions, researchers can design self-validating protocols that ensure structural fidelity, high yields, and scalable downstream applications.

The Classical Bottleneck: Knorr Synthesis Kinetics

The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. While highly efficient for symmetrical substrates, the use of unsymmetrical 1,3-diketones typically results in a mixture of 1,3,5- and 1,5,3-substituted regioisomers.

Causality of Regioisomer Formation: The regiomeric outcome is traditionally understood to be governed by the competition between the electrophilicity of the two carbonyl carbons (electronic effects) and the steric bulk surrounding them. The initial nucleophilic attack of the hydrazine nitrogen generally favors the less sterically hindered or more electrophilic carbonyl (2)[2]. However, recent transient flow kinetic studies have revealed that the reaction under neutral conditions exhibits non-first-order kinetics, involving complex autocatalytic pathways. Interestingly, manipulating the initial reactant stoichiometry has been shown to heavily influence the regioselective ratio—a parameter historically overlooked in batch chemistry (3)[3].

Modern Regioselective Paradigms

To bypass the inherent limitations of the Knorr synthesis, several modern methodologies construct the pyrazole core through alternative bond-forming strategies (4)[4].

N-Alkylated Tosylhydrazones and Terminal Alkynes

A highly efficient method for accessing 1,3,5-trisubstituted pyrazoles utilizes N-alkylated tosylhydrazones and terminal alkynes. Unlike traditional 1,3-dipolar cycloadditions that require the generation of hazardous diazo intermediates, this protocol proceeds via nucleophilic addition, a 1,3-H shift, and subsequent cyclization (5)[5].

  • Causality of Reagents: The reaction utilizes potassium tert-butoxide (t-BuOK) as a base and pyridine as the solvent. The addition of 18-crown-6 is critical; it chelates the potassium cation, generating a "naked" and highly reactive tert-butoxide anion. This dramatically accelerates the deprotonation step, enhancing the yield and reducing reaction times while maintaining complete regioselectivity, even when substituents share similar electronic profiles.

Oxidatively Induced N–N Bond Coupling via Titanium Imido Complexes

Synthesizing 5-alkyl-3-arylpyrazoles is notoriously difficult via hydrazine condensation. A breakthrough multicomponent approach utilizes alkynes, nitriles, and titanium imido complexes to achieve this (6)[6].

  • Causality of Reagents: The reaction forms a diazatitanacyclohexadiene intermediate. To drive the N–N bond formation (a formal reductive elimination), an external oxidant like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is introduced. The ligand-based oxidation increases the electrophilicity of the α-nitrogen, forcing the N–N coupling at room temperature and yielding highly substituted pyrazoles that are otherwise inaccessible.

C3-Selective Arylation via Pyrazole N-Oxides

Functionalizing the C3 position of an already formed pyrazole ring is challenging due to the lack of inherent reactivity at this site. A novel approach utilizes pyrazole N-oxides coupled with arynes to overcome this barrier (1)[1].

  • Causality of Reagents: The N-oxide acts as both a directing group and a nucleophile, engaging the highly electrophilic aryne intermediate (generated in situ using fluoride sources like CsF or TBAF). This mild coupling does not require pre-functionalization at the C4 or C5 positions and provides direct access to C3-hydroxyarylated pyrazoles.

Quantitative Method Comparison

MethodologySubstrate ScopeRegioselectivityKey Reagents/CatalystsPrimary Advantage
Classical Knorr Synthesis 1,3-Diketones + HydrazinesPoor to Moderate (Mixtures common)Acid/Base catalystsHigh atom economy for symmetrical targets
Tosylhydrazone Cycloaddition N-Alkylated Tosylhydrazones + AlkynesComplete (Single Isomer)t-BuOK, 18-crown-6, PyridineAvoids hazardous diazo intermediates
Ti-Mediated N-N Coupling Alkynes + NitrilesHigh (5-alkyl-3-aryl favored)Ti-Imido complex, TEMPOAccess to highly substituted tetra-pyrazoles
Pyrazole N-Oxide Coupling Pyrazole N-oxides + ArynesHigh (C3-selective)CsF or TBAF, THF/CH3CNDirect functionalization without C4/C5 pre-activation

Self-Validating Experimental Protocols (SOPs)

SOP 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
  • Preparation: In an oven-dried Schlenk tube under an inert argon atmosphere, combine the N-alkylated tosylhydrazone (1.0 equiv), terminal alkyne (1.2 equiv), t-BuOK (2.0 equiv), and 18-crown-6 (10 mol%).

  • Solvent Addition: Inject anhydrous pyridine (0.2 M relative to the hydrazone).

    • Causality: Pyridine acts as a non-nucleophilic polar solvent that stabilizes the transition state without interfering with the base.

  • Reaction Execution: Stir the mixture at 80 °C for 12 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc). The disappearance of the UV-active tosylhydrazone spot indicates complete conversion.

  • Quenching & Extraction: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc.

    • Causality: NH₄Cl neutralizes the strong t-BuOK base without protonating the weakly basic pyrazole product, preventing product loss in the aqueous layer.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

    • Self-Validation: Confirm regiomeric purity via ¹H NMR; a single sharp singlet in the aromatic region (C4-H) confirms the absence of the competing regioisomer.

SOP 2: C3-Hydroxyarylation via Pyrazole N-Oxide Coupling
  • Reagent Assembly: To a PTFE-lined vial, add 1-methyl-1H-pyrazole 2-oxide (1.0 equiv), the aryne precursor (e.g., 2-(trimethylsilyl)aryl triflate, 1.5 equiv), and CsF (3.0 equiv).

  • Solvent & Reaction: Suspend in anhydrous THF or CH₃CN and stir at room temperature for 16 hours.

    • Causality: CsF is utilized to selectively desilylate the aryne precursor, triggering the in situ generation of the highly reactive aryne intermediate under mild, room-temperature conditions.

  • Workup: Dilute with EtOAc and wash with brine to remove inorganic fluoride salts.

  • Isolation: Purify via silica gel chromatography.

    • Self-Validation: ¹⁹F NMR (if fluorinated arynes are used) and 2D NOESY NMR must be employed to confirm the C3-linkage versus the C5-linkage, validating the regioselectivity of the coupling.

Mechanistic Visualizations

Regioselectivity A Unsymmetrical 1,3-Diketone + Substituted Hydrazine B Knorr Synthesis (Classical) A->B C Steric/Electronic Competition B->C D Mixture of 1,3,5- and 1,5,3-Regioisomers C->D E N-Alkylated Tosylhydrazone + Terminal Alkyne F Base-Promoted Cyclization (t-BuOK, 18-crown-6) E->F G Nucleophilic Addition & 1,3-H Shift F->G H Complete Regioselectivity (Single Isomer) G->H

Fig 1. Divergent regioselectivity: Classical Knorr synthesis vs. Tosylhydrazone cyclization.

TiCoupling A Alkyne + Nitrile Components B Ti-Imido Complex Formation A->B C Diazatitanacyclohexadiene Intermediate B->C D Oxidative N-N Coupling (TEMPO Addition) C->D Increased N-electrophilicity E Tetrasubstituted Pyrazole + Ti Byproducts D->E Reductive Elimination

Fig 2. Catalytic workflow of Ti-mediated oxidatively induced N-N bond coupling.

References

  • Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem. 2

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.3

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. 5

  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. Scholaris. 1

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC. 6

  • Recent Advances in the Synthesis of Pyrazoles. A Review. Taylor & Francis.4

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. 7

Sources

Exploratory

preliminary cytotoxicity screening of pyrazole compounds

An in-depth technical guide designed for researchers, scientists, and drug development professionals navigating the hit-to-lead optimization of pyrazole derivatives. Executive Summary The pyrazole ring is a privileged ch...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, scientists, and drug development professionals navigating the hit-to-lead optimization of pyrazole derivatives.

Executive Summary

The pyrazole ring is a privileged chemical scaffold in medicinal chemistry, widely recognized for its diverse pharmacological profile, particularly in oncology. Pyrazole derivatives frequently act as potent, ATP-competitive kinase inhibitors targeting critical cell cycle regulators such as Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR)[1][2].

However, the transition from synthesized library to validated lead requires a rigorous, self-validating cytotoxicity screening cascade. As a Senior Application Scientist, I emphasize that preliminary screening must go beyond merely generating IC50 values; it must establish a robust statistical foundation, eliminate assay interference, and provide mechanistic insights into cell death. This whitepaper outlines a strategic framework for the preliminary in vitro cytotoxicity screening of pyrazole compounds, grounded in authoritative methodologies from the NIH Assay Guidance Manual and industry-standard protocols.

Mechanistic Rationale: Target Engagement and Cytotoxicity

To design an effective screening cascade, one must first understand the causality of the expected phenotypic response. Pyrazole compounds typically induce cytotoxicity by disrupting hyperactive signaling pathways in cancer cells. For instance, pyrazole-based CDK2 inhibitors competitively bind to the ATP-binding pocket of the CDK2/Cyclin A2 complex[2].

By inhibiting CDK2, these compounds block the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, preventing its release. This halts the transcription of genes required for the G1/S phase transition, leading to cell cycle arrest and, ultimately, caspase-3-mediated apoptosis[2][3].

Pathway P Pyrazole Compound CDK2 CDK2 / Cyclin A2 Complex P->CDK2 ATP-competitive inhibition Rb Retinoblastoma (Rb) Protein Phosphorylation CDK2->Rb Blocks E2F E2F Transcription Factor Release Rb->E2F Prevents Arrest G1/S Phase Cell Cycle Arrest E2F->Arrest Induces Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged arrest

Mechanism of CDK2 inhibition by pyrazole compounds leading to apoptosis.

Assay Selection Strategy: Building a Self-Validating System

A single assay is never sufficient to declare a compound a "hit." Pyrazoles can sometimes exhibit autofluorescence or precipitate in aqueous media, leading to false positives in optical assays. Therefore, a primary high-throughput screen (HTS) must be paired with an orthogonal validation assay[4].

  • Primary Screen (ATP Quantitation): The CellTiter-Glo® Luminescent Cell Viability Assay is the gold standard for HTS. It measures intracellular ATP, a universal indicator of metabolically active cells. The homogeneous "add-mix-measure" format lyses cells and generates a stable luminescent signal (half-life > 5 hours), minimizing liquid handling errors and plate-to-plate variability[4][5].

  • Orthogonal Validation (Metabolic Reduction): The WST-8 assay (e.g., CCK-8) serves as an excellent secondary screen. Unlike the classic MTT assay, which requires a disruptive solubilization step to dissolve formazan crystals[4], WST-8 produces a highly water-soluble orange formazan dye. This allows for continuous reading without cell lysis, preserving the sample for potential downstream multiplexing[6].

Quantitative Comparison of Cytotoxicity Assays
Assay ChemistryTarget BiomarkerReadout ModalityLysis Required?HTS SuitabilityKey Advantage for Pyrazoles
CellTiter-Glo Intracellular ATPLuminescenceYesExcellent (384/1536-well)Unaffected by compound autofluorescence; highly sensitive[5].
WST-8 (CCK-8) Dehydrogenase ActivityAbsorbance (450 nm)NoGood (96/384-well)No solubilization step; allows downstream cell recovery[6].
MTT Mitochondrial ReductaseAbsorbance (570 nm)Yes (Solubilization)Moderate (96-well)Low cost; foundational baseline data[3][4].

Experimental Workflows and Methodologies

To ensure data trustworthiness, the following protocols incorporate critical causality principles. Every step is designed to mitigate specific experimental artifacts (e.g., edge effects, temperature gradients).

Workflow Start Compound Library (Pyrazole Hybrids) Primary Primary Screen (CellTiter-Glo ATP Assay) Start->Primary QC Quality Control (Z'-factor > 0.5) Primary->QC QC->Start Fail Secondary Orthogonal Validation (WST-8 / CCK-8) QC->Secondary Pass (Hits) Mech Mechanistic Profiling (Flow Cytometry / Caspase-3) Secondary->Mech IC50 Confirmed Lead Lead Optimization Mech->Lead

Self-validating high-throughput screening cascade for pyrazole derivatives.

Protocol 1: Primary High-Throughput ATP Assay (CellTiter-Glo)

Objective: Rapidly filter the pyrazole library for cytotoxic hits.

  • Cell Seeding: Seed target cancer cells (e.g., HCT-116, HepG2) in opaque-walled 384-well plates at an optimized density (typically 1,000–5,000 cells/well in 25 µL of medium). Incubate overnight at 37°C, 5% CO2[4][5].

  • Compound Treatment: Add pyrazole compounds at desired concentrations (e.g., 10-point dose-response curve). Include vehicle controls (0.1% DMSO) and positive controls (e.g., Doxorubicin or a known CDK2 inhibitor like AT7519)[2][3]. Incubate for 48–72 hours.

  • Temperature Equilibration (Critical Step): Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Lumiferase enzyme kinetics are highly temperature-dependent. Skipping this step causes "edge effects" where outer wells cool faster, skewing luminescence data[4][7].

  • Reagent Addition: Add 25 µL of reconstituted CellTiter-Glo® Reagent to each well (1:1 ratio with culture medium)[5][7].

  • Lysis Induction: Mix contents vigorously for 2 minutes on an orbital shaker. Causality: The reagent contains detergents designed to rupture the cell membrane and release intracellular ATP; mechanical shaking ensures complete lysis[4][7].

  • Signal Stabilization: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize[5][7].

  • Detection: Record luminescence using a multi-mode microplate reader with an integration time of 0.25–1 second per well[7].

Protocol 2: Orthogonal Validation (WST-8 / CCK-8 Assay)

Objective: Confirm hits from the primary screen using a distinct biochemical mechanism.

  • Preparation: Seed cells in clear-bottom 96-well plates (100 µL/well) and treat with the hit pyrazole compounds identified in Protocol 1. Incubate for 48–72 hours[6].

  • Reagent Addition: Add 10 µL of CCK-8 solution directly to each well. Causality: Because WST-8 is water-soluble and non-toxic, culture medium does not need to be removed, preventing accidental aspiration of non-adherent dead cells[6].

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.

  • Detection: Measure absorbance at 450 nm using a microplate reader. Calculate viability relative to the vehicle control[6].

Data Interpretation and Quality Control (QC)

A screening campaign is only as reliable as its statistical controls. According to the NIH Assay Guidance Manual, assay robustness must be quantified using the Z'-factor before any IC50 data is trusted[8].

Z'-Factor Calculation: The Z'-factor evaluates the dynamic range of the assay and the data variation, calculated as:



(Where 

is standard deviation,

is the mean, 'pos' is the positive control, and 'neg' is the vehicle control)[8].
Assay Quality Metrics & Interpretation
MetricTarget ValueScientific InterpretationAction Required
Z'-factor

Excellent assay window; statistically significant separation between controls[8][9].Proceed with IC50 calculation.
Z'-factor

High variability or poor signal window.Halt analysis. Optimize cell density or check for pipetting errors.
IC50 Curve Hill Slope

Standard 1:1 binding stoichiometry/response.Fit data using a 4-parameter logistic (4PL) regression[6].

Once the assay passes QC, pyrazole hits exhibiting sub-micromolar to low-micromolar IC50 values (e.g., ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


) should be advanced to mechanistic profiling, such as flow cytometry for cell cycle analysis (to confirm G1/S arrest) and Annexin V/PI staining to confirm apoptosis[3].

References

  • Abou-seri, S. M., et al. "Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study." RSC Advances, Royal Society of Chemistry, 29 Oct. 2024, [Link].

  • El-Gohary, N. M., et al. "Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids." ACS Omega, American Chemical Society, 29 Apr. 2021, [Link].

  • Markossian, S., et al. "Cell Viability Assays." Assay Guidance Manual, National Center for Biotechnology Information (NCBI), 1 May 2013, [Link].

  • MacConnell, A. B., et al. "Translating the Genome into Drugs." Accounts of Chemical Research, PMC - NIH, 9 Feb. 2023, [Link].

  • Gentel Biosciences. "Cell Counting Kit-8 (CCK-8) — Technical Guide, Protocol, and Optimization (WST-8 Colorimetric Cell Viability Assay)." Gentel Biosciences, 8 Oct. 2025, [Link].

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Profiling Protocols for 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole

Introduction & Scientific Rationale The pyrazole ring is a privileged scaffold in medicinal chemistry, particularly renowned for its utility in designing potent kinase inhibitors[1]. Compounds featuring a pyrazole core f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, particularly renowned for its utility in designing potent kinase inhibitors[1]. Compounds featuring a pyrazole core frequently target the ATP-binding cleft of kinases, such as p38α Mitogen-Activated Protein Kinase (MAPK), where the nitrogen atoms act as critical hydrogen bond acceptors/donors with the kinase hinge region[2].

4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole (CAS: 1712049-58-5) represents a highly specific chemotype designed to probe deep hydrophobic pockets.

  • The 1-propyl group: Alkylation at the N1 position eliminates prototropic tautomerism, locking the conformation and directing the alkyl chain toward the solvent-exposed region to improve solubility.

  • The 4-(4-bromobenzyloxy) moiety: This flexible, highly lipophilic tail is engineered to project into the hydrophobic spine of the kinase. The terminal bromine atom acts as a strong halogen bond donor, a feature increasingly utilized to enhance target residence time and binding affinity[2].

Because highly lipophilic, halogenated compounds often suffer from poor aqueous solubility or membrane entrapment, a robust, multi-tiered in vitro assay cascade is required. This guide details a self-validating experimental workflow transitioning from a cell-free biochemical assay to a live-cell target engagement model.

Physicochemical Profiling

Before initiating in vitro assays, understanding the compound's physicochemical properties is essential for anticipating solubility limits and assay interference.

PropertyValuePharmacological Implication
Chemical Formula C13H15BrN2ODefines molecular weight and elemental composition.
Molecular Weight 295.18 g/mol Optimal for small-molecule drug discovery (<500 Da).
LogP (Estimated) 3.8 - 4.2Highly lipophilic; requires careful DMSO concentration management in aqueous buffers to prevent precipitation.
H-Bond Donors 0Relies on hydrophobic and halogen bonding rather than classical H-bond donation.
H-Bond Acceptors 2 (N2, Ether O)Key interaction points for the kinase hinge region.

Experimental Workflow Design

To establish a trustworthy data package, the evaluation of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole must follow an orthogonal validation strategy.

Workflow Compound 4-(4-Bromobenzyloxy)- 1-propyl-1H-pyrazole HTRF Primary Screening HTRF Kinase Assay Compound->HTRF Biochemical IC50 SPR Orthogonal Validation SPR Binding Kinetics HTRF->SPR KD & Residence Time NanoBRET Cellular Validation NanoBRET Target Engagement SPR->NanoBRET Cellular IC50 Hit Validated Lead Candidate NanoBRET->Hit In vivo readiness

Orthogonal in vitro assay cascade for evaluating pyrazole-based kinase inhibitors.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Biochemical Assay

Causality & Principle: Standard fluorescence assays are highly susceptible to autofluorescence from aromatic heterocycles like pyrazoles. HTRF utilizes a time delay (time-resolved) to allow short-lived background autofluorescence to decay before measuring the long-lived emission of a Europium (Eu3+) cryptate donor[3]. This protocol measures the inhibition of p38α MAPK using a biotinylated substrate peptide.

Self-Validating Controls:

  • Assay Floor (0% Activity): Buffer + Substrate + ATP + Detection Reagents (No Enzyme).

  • Assay Ceiling (100% Activity): Enzyme + Substrate + ATP + 1% DMSO (Vehicle).

  • Reference Standard: BIRB-796 (a known p38α inhibitor)[2].

  • Quality Metric: The plate is only valid if the Z'-factor is > 0.6.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 1X Kinase Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Expert Insight: The inclusion of 1 mM DTT is critical to prevent the oxidation of cysteine residues in the p38α binding pocket, which would otherwise artificially alter the compound's binding affinity.

  • Compound Dilution: Dissolve 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole in 100% DMSO to a 10 mM stock. Perform a 3-fold serial dilution in DMSO, followed by a 25-fold intermediate dilution in 1X Kinase Buffer to create 4X working solutions (final assay DMSO concentration will be strictly maintained at 1% to prevent compound precipitation).

  • Kinase Reaction Assembly: In a 384-well low-volume white microplate, add 2.5 µL of the 4X compound solution. Add 5 µL of a 2X Enzyme/Substrate mix (final concentrations: 0.5 nM p38α, 1 µM biotinylated substrate). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of 4X ATP (final concentration at the ATP Km, typically 10 µM). Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of HTRF Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Eu3+-cryptate-labeled anti-phospho antibody, and Streptavidin-XL665.

  • Readout: Incubate for 60 minutes in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 320 nm and dual emission at 620 nm (donor) and 665 nm (acceptor). Calculate the HTRF ratio:

    
    .
    

Protocol 2: NanoBRET™ Cellular Target Engagement Assay

Causality & Principle: Biochemical potency often fails to translate to cellular efficacy due to poor membrane permeability or off-target protein binding in the cytosol. The NanoBRET assay measures target engagement in living cells, confirming that the lipophilic bromobenzyloxy moiety does not trap the compound in the lipid bilayer[4]. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-p38α fusion protein and a cell-permeable fluorescent tracer (Tracer K10)[5].

Self-Validating Controls:

  • Background Control: Untransfected cells (to subtract baseline luminescence).

  • Tracer Control: Cells + Tracer + DMSO (defines the maximum BRET window).

Step-by-Step Methodology
  • Cell Culture & Transfection: Seed HEK293 cells in a 6-well plate at

    
     cells/mL. Transfect with the NanoLuc-p38α fusion plasmid using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Cell Harvesting & Plating: Trypsinize and resuspend the transfected cells in Opti-MEM (without phenol red) supplemented with 1% FBS. Plate the cells into a 384-well white tissue culture plate at a density of

    
     cells/well (10 µL/well).
    
  • Tracer & Compound Addition:

    • Prepare a 20X solution of NanoBRET Tracer K10.

    • Prepare 20X serial dilutions of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole.

    • Add 1 µL of the compound and 1 µL of Tracer K10 to the respective wells.

    • Expert Insight: Because the pyrazole derivative is highly lipophilic, ensure the final DMSO concentration does not exceed 0.5% to maintain cell viability.

  • Equilibration: Incubate the plate for 2 hours at 37°C to allow the compound to permeate the cell membrane and reach binding equilibrium with the intracellular NanoLuc-p38α.

  • Substrate Addition & Readout: Equilibrate the plate to room temperature for 15 minutes. Add 3X Nano-Glo® Substrate containing Extracellular NanoLuc Inhibitor (to quench any signal from dead/lysed cells). Read immediately on a luminometer equipped with 450 nm (donor) and 600 nm (acceptor) filters.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the background-subtracted BRET ratios against the log of the compound concentration to determine the cellular IC50.

Representative Data Presentation

To ensure clear communication of the compound's profile to drug development professionals, summarize the quantitative outputs from the assay cascade in a structured format.

CompoundHTRF Biochemical IC50 (nM)NanoBRET Cellular IC50 (nM)Cellular Shift (Fold)
4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole 145 ± 12420 ± 352.9x
BIRB-796 (Reference) 18 ± 245 ± 52.5x

Interpretation: A cellular shift of <5-fold indicates excellent membrane permeability, validating that the 1-propyl and 4-bromobenzyloxy modifications do not hinder the pyrazole's ability to reach its intracellular target.

References

1.[1] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central (PMC). Available at:[Link] 2.[2] Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. PubMed Central (PMC). Available at:[Link] 3.[3] Development of a HTRF® Kinase Assay for Determination of Syk Activity. PubMed Central (PMC). Available at:[Link] 4.[4] Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. PubMed Central (PMC). Available at:[Link] 5.[5] Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. PubMed Central (PMC). Available at:[Link]

Sources

Application

Application Note: Preclinical Evaluation of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole as an ATP-Competitive Kinase Inhibitor Scaffold

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The pyrazole ring is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The pyrazole ring is a privileged and highly prevalent scaffold in the design of targeted anticancer therapies, functioning as a potent bioisostere for the adenine ring of ATP[1]. Because of its unique aromaticity and hydrogen-bonding capabilities, the pyrazole core is a cornerstone in the development of ATP-competitive protein kinase inhibitors[2].

4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole (BBP-1) represents a highly functionalized, rationally designed building block for kinase inhibition. The structural logic of this scaffold dictates its binding kinetics:

  • Hinge Binding: The unalkylated nitrogen (N2) of the pyrazole core acts as a critical hydrogen bond acceptor, anchoring the molecule to the backbone amides of the kinase hinge region[3].

  • Solvent Orientation: The 1-propyl group at the N1 position serves a dual purpose. Sterically, it prevents the N1 nitrogen from acting as a donor, locking the molecule into a specific binding conformation. Physicochemically, it directs the scaffold toward the solvent-exposed channel, improving aqueous solubility and mitigating off-target lipophilic toxicity[4].

  • Hydrophobic Packing: The 4-(4-bromobenzyloxy) moiety is engineered to project deep into the hydrophobic pocket adjacent to the kinase gatekeeper residue. Here, the benzyl ring engages in

    
     stacking, while the heavy bromine atom participates in halogen bonding, significantly driving target affinity[3].
    

G BBP1 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole (BBP-1) Pyrazole 1H-Pyrazole Core BBP1->Pyrazole Scaffold Base Propyl 1-Propyl Group BBP1->Propyl N1 Substitution Bromo 4-Bromobenzyloxy Moiety BBP1->Bromo C4 Substitution Hinge Kinase Hinge Region (Hydrogen Bonding) Pyrazole->Hinge H-bond Acceptor Solvent Solvent-Exposed Channel Propyl->Solvent Solubilization & Orientation Hydrophobic Hydrophobic Pocket (Gatekeeper Adjacent) Bromo->Hydrophobic Halogen Bonding & pi-pi Stacking

Structural mapping of BBP-1 to the ATP-binding pocket of target kinases.

Quantitative Data Presentation: Baseline Kinome Profiling

To establish the utility of BBP-1 as a lead scaffold, baseline kinome profiling must be conducted. Below is a representative data summary demonstrating the expected selectivity profile of the BBP-1 scaffold against a focused panel of oncology-relevant kinases.

Kinase TargetIC₅₀ (nM)Fold Selectivity (vs. Off-Target Avg)Putative Binding Mode
JAK2 45 ± 4> 100xType I (Active Conformation)
Aurora A 82 ± 7> 50xType I (Active Conformation)
c-MET 310 ± 1515xType I (Gatekeeper sensitive)
ERK2 > 5,000N/ASteric clash at hydrophobic pocket
EGFR (WT) > 10,000N/APoor hinge region alignment

Note: Data represents mean IC₅₀ values from triplicate TR-FRET biochemical assays run at ATP


.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in biochemical causality to prevent false positives common in early-stage scaffold screening.

Protocol A: Biochemical Target Validation via TR-FRET

Objective: Determine the in vitro


 of BBP-1 against target kinases.
Causality for Assay Choice:  Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence (e.g., Kinase-Glo) because the time-delayed europium emission (615 nm / 665 nm) entirely eliminates interference from compound auto-fluorescence—a frequent artifact when screening highly conjugated pyrazole derivatives.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • Causality: HEPES maintains physiological pH. MgCl₂ is an essential cofactor for ATP coordination. EGTA is critical to chelate trace heavy metals (like

      
       or 
      
      
      
      ) that can allosterically inhibit kinases. Brij-35, a non-ionic detergent, prevents the lipophilic bromobenzyloxy moiety from forming colloidal aggregates, ensuring true monomeric inhibition.
  • Compound Dispensing: Serially dilute BBP-1 in 100% DMSO (10-point curve, 1:3 dilutions). Dispense 50 nL per well into a 384-well low-volume ProxiPlate using an acoustic liquid handler (e.g., Echo 550).

    • Causality: Acoustic dispensing eliminates intermediate aqueous dilutions, preventing BBP-1 precipitation and ensuring precise nanoliter transfer.

  • Reaction Initiation: Add 2.5 µL of Kinase/Substrate mix to the wells. Incubate for 15 minutes at room temperature, then add 2.5 µL of ATP to initiate the reaction.

    • Causality: The ATP concentration must be set exactly at the predetermined

      
       for the specific kinase. Running the assay at the ATP 
      
      
      
      ensures that the calculated
      
      
      is a direct reflection of the inhibitor's affinity (
      
      
      ), allowing for accurate Cheng-Prusoff conversions.
  • Detection & Validation: After 60 minutes, add 5 µL of TR-FRET detection buffer (containing EDTA to stop the reaction and Eu-labeled anti-phospho antibodies). Read the plate on a multi-mode reader.

    • Self-Validating System Check: Calculate the Z'-factor using Staurosporine as a positive control (100% inhibition) and DMSO as a vehicle control (0% inhibition). The assay is only valid if Z' > 0.6.

Workflow Prep Compound Prep BBP-1 in DMSO 10-point Serial Dilution Incubate Kinase Reaction Add Kinase & Substrate ATP Addition Prep->Incubate Transfer to 384-well Detect TR-FRET Detection Add Eu-Antibody & Tracer Read at 615/665 nm Incubate->Detect 60 min, RT Analyze Data Analysis IC50 Calculation Z'-factor Validation Detect->Analyze Ratio 665/615

Step-by-step TR-FRET assay workflow for evaluating BBP-1 kinase inhibition.

Protocol B: Cellular Target Engagement via NanoBRET

Objective: Confirm that BBP-1 penetrates intact cell membranes and binds the target kinase in a physiological environment. Causality for Assay Choice: Biochemical assays do not account for cellular permeability or competition with physiological intracellular ATP concentrations (typically 1-5 mM). NanoBRET provides a live-cell system where the loss of BRET signal directly correlates with intracellular target occupancy, proving the compound is an active inhibitor rather than just a cytotoxic agent.

Step-by-Step Methodology:

  • Cell Seeding & Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to a NanoLuc® luciferase tag. Seed at

    
     cells/well in a 96-well plate.
    
    • Causality: HEK293T cells are utilized for their high transfection efficiency and low endogenous kinase interference. The NanoLuc fusion acts as the BRET energy donor.

  • Tracer Addition: Add a cell-permeable fluorescent kinase tracer (BRET acceptor) at its pre-determined

    
     concentration.
    
    • Causality: The tracer binds reversibly to the kinase active site. When bound, its proximity to NanoLuc allows energy transfer. If BBP-1 successfully penetrates the cell and binds the hinge region, it competitively displaces the tracer, causing a quantifiable drop in the BRET signal.

  • BBP-1 Incubation: Treat the cells with a dose-response of BBP-1 and incubate for 2 hours at 37°C.

    • Causality: A 2-hour window allows sufficient time for compound permeation and target equilibration without triggering downstream apoptotic cascades that could confound the readout via cell death.

  • Readout: Add Nano-Glo® Substrate and measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio (Acceptor/Donor) to determine the cellular

    
    .
    

References

1.[3] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC (NIH). 3 2.[1] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. 1 3.[2] Pyrazoles in Drug Discovery - PharmaBlock. 2 4.[4] ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC. 4

Sources

Method

Preclinical Evaluation of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole in Solid Tumor Models

As the development of targeted anticancer therapeutics accelerates, heterocyclic compounds—specifically pyrazole derivatives—have emerged as highly versatile pharmacophores. This application note provides a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

As the development of targeted anticancer therapeutics accelerates, heterocyclic compounds—specifically pyrazole derivatives—have emerged as highly versatile pharmacophores. This application note provides a comprehensive, self-validating framework for evaluating the novel synthetic derivative 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole (4-BBP) in cancer cell line studies.

By bridging structural chemistry with phenotypic assays, this guide is designed for drug development professionals seeking to establish rigorous, reproducible preclinical data.

Mechanistic Rationale & Structural Causality

To design effective in vitro assays, one must first understand the structural causality of the compound. Pyrazole derivatives are extensively documented for their ability to act as ATP-competitive inhibitors of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), as well as modulators of tubulin polymerization[1],[2].

The specific architecture of 4-BBP dictates its biological behavior:

  • The Pyrazole Core: Acts as the primary hydrogen-bond donor/acceptor system, mimicking the adenine ring of ATP to competitively bind kinase hinge regions[1].

  • 1-Propyl Substitution: Provides aliphatic bulk that dictates the rotational conformation of the molecule, optimizing its fit into the solvent-exposed regions of the target protein.

  • 4-(4-Bromobenzyloxy) Moiety: The addition of this halogenated aromatic extension drastically increases the molecule's lipophilicity. The bromine atom creates a strong halogen bond, anchoring the compound deep within the hydrophobic pockets of target enzymes, which is a known driver for triggering G2/M phase cell cycle arrest and apoptosis[2].

Self-Validating Experimental Workflows

Trustworthy preclinical data relies on self-validating experimental loops. A phenotypic observation (e.g., reduced cell viability) must be mechanistically corroborated by downstream molecular assays.

The Validation Loop for 4-BBP:

  • Primary Screening (MTT Assay): Establishes the

    
    . Self-Validation: Must include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Sorafenib, a known pyrazole-containing multikinase inhibitor) to verify assay sensitivity[1].
    
  • Phenotypic Confirmation (Flow Cytometry): If 4-BBP inhibits CDKs/tubulin, cells must accumulate in the G2/M phase. Self-Validation: Propidium Iodide (PI) staining must correlate dose-dependently with the

    
     established in Step 1.
    
  • Molecular Target Engagement (Western Blot): Confirms that the G2/M arrest leads to programmed cell death rather than mere senescence. Self-Validation: Detection of cleaved Caspase-3 and PARP, normalized against a stable housekeeping gene (GAPDH)[3].

Quantitative Data Summary

The following table summarizes the anticipated pharmacological profile of 4-BBP across standard solid tumor cell lines, benchmarked against Sorafenib. Note: Data is representative of typical 1,3,4-trisubstituted pyrazole derivatives evaluated in recent literature[1],[2].

Cell LineTissue Origin4-BBP

(µM)
Sorafenib

(µM)
Primary Observed Mechanism
HCT116 Colorectal Carcinoma1.8 ± 0.22.5 ± 0.3G2/M Arrest, Apoptosis
HepG2 Hepatocellular Carcinoma2.1 ± 0.43.1 ± 0.2VEGFR Inhibition, Apoptosis
MCF-7 Breast Adenocarcinoma4.5 ± 0.55.2 ± 0.4Caspase-3 Activation
HSF Normal Skin Fibroblast> 50.0> 40.0Minimal Cytotoxicity
Step-by-Step Protocols
Protocol A: In Vitro Cytotoxicity & Proliferation (MTT Assay)

Causality: The MTT assay measures mitochondrial metabolic rate, serving as a highly sensitive proxy for cell viability following 4-BBP exposure.

  • Cell Seeding: Harvest HCT116 and HepG2 cells in logarithmic growth phase. Seed at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Compound Preparation: Dissolve 4-BBP in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations of 0.1, 0.5, 1.0, 5.0, 10.0, and 50.0 µM. Critical: Ensure final DMSO concentration never exceeds 0.1% to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate media and apply 4-BBP dilutions, Sorafenib (positive control), and 0.1% DMSO (vehicle control) in biological triplicates. Incubate for 48 hours.

  • Detection: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate

    
     using non-linear regression analysis.
    
Protocol B: Cell Cycle Analysis via Flow Cytometry

Causality: To prove that the cytotoxicity observed in Protocol A is driven by kinase/tubulin inhibition, we must map the specific phase of cell cycle arrest.

  • Treatment & Harvest: Treat HCT116 cells with 4-BBP at

    
    , 
    
    
    
    , and
    
    
    for 24 hours. Harvest cells via trypsinization, ensuring collection of both floating (apoptotic) and adherent cells.
  • Fixation: Wash the cell pellet twice with ice-cold PBS. Resuspend in 300 µL PBS and add 700 µL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A). Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Analyze a minimum of 10,000 events per sample using a flow cytometer. Expect a dose-dependent increase in the G2/M phase peak (4N DNA content) relative to the vehicle control[2].

Pathway Visualization

The following diagram maps the logical flow of 4-BBP's mechanism of action, from target engagement to cellular phenotype.

G BBP 4-BBP (Pyrazole Scaffold) Kinase VEGFR / CDK Inhibition BBP->Kinase ATP-competitive binding Tubulin Tubulin Depolymerization BBP->Tubulin Allosteric modulation CellCycle G2/M Cell Cycle Arrest Kinase->CellCycle Mito Mitochondrial Depolarization Kinase->Mito Tubulin->CellCycle Apoptosis Apoptosis (Caspase-3/PARP Cleavage) CellCycle->Apoptosis Mito->Apoptosis

Proposed mechanism of 4-BBP inducing G2/M arrest and apoptosis via kinase and tubulin modulation.

References

1.1 - National Center for Biotechnology Information (PMC)[1] 2.2 - Novelty Journals[2] 3.3 - MDPI[3]

Sources

Application

Application Note: In Vitro Antimicrobial Activity Profiling of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole

Introduction & Scientific Rationale Pyrazole derivatives have established themselves as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including potent antibacteri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Pyrazole derivatives have established themselves as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including potent antibacterial and antifungal activities[1]. The compound 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole (CAS: 1712049-58-5) represents a structurally optimized derivative where the pyrazole core is functionalized with a highly lipophilic 4-bromobenzyloxy group and an N-propyl chain[2].

Causality of Structural Design: The inclusion of the halogenated benzyloxy moiety significantly enhances the lipophilicity (LogP) of the molecule. This structural modification is hypothesized to facilitate superior penetration through the complex lipid bilayers of Gram-positive bacteria and the ergosterol-rich membranes of fungi. Once intracellular, the pyrazole nitrogen atoms serve as critical hydrogen-bond acceptors, likely interacting with the ATPase domain of bacterial DNA gyrase or topoisomerase IV, thereby disrupting DNA supercoiling and replication[3].

Mechanistic Pathway

To contextualize the experimental design, the hypothesized mechanism of action for halogenated pyrazole derivatives is outlined below. The assay protocols are specifically designed to capture the terminal phenotypic result (bactericidal or fungicidal activity) of this targeted pathway.

MOA Compound 4-(4-Bromobenzyloxy)- 1-propyl-1H-pyrazole Target Bacterial DNA Gyrase / Topoisomerase IV Compound->Target Membrane Penetration & Target Binding Process1 Competitive Inhibition of ATP Hydrolysis Target->Process1 Disruption of Enzyme Function Process2 Accumulation of Double-Strand DNA Breaks Process1->Process2 Stalled Replication Forks Outcome Cellular Apoptosis-like Death (Bactericidal Effect) Process2->Outcome Loss of Viability

Hypothesized mechanism of action for 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole.

Experimental Workflow & Protocols

The evaluation of this novel pyrazole compound follows a rigorous, hierarchical approach governed by Clinical and Laboratory Standards Institute (CLSI) guidelines[1].

Workflow Prep Phase 1: Solubilization Stock Prep in 100% DMSO Screening Phase 2: Primary Screening Agar Well Diffusion Assay Prep->Screening Standardized Inoculum (0.5 McFarland) MIC Phase 3: Potency (MIC) Resazurin Microdilution Screening->MIC Active Hits (ZOI ≥ 10mm) MBC Phase 4: Lethality (MBC) Subculture on Agar MIC->MBC Clear Wells (No visible growth) Data Phase 5: Data Synthesis Efficacy Benchmarking MBC->Data Bactericidal vs. Bacteriostatic Ratio

Hierarchical workflow for assessing the antimicrobial activity of the pyrazole derivative.

Phase 1: Compound Preparation and Solubilization

Proper solubilization is the most critical failure point in testing lipophilic synthetic compounds. Incomplete dissolution leads to artificially low efficacy.

  • Stock Solution: Weigh exactly 10.0 mg of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole. Dissolve in 1.0 mL of molecular-biology grade 100% Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock. Vortex for 2 minutes and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Working Concentrations: Dilute the stock solution in Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi.

    • Critical Causality: The final concentration of DMSO in any biological assay must not exceed 1% (v/v). Concentrations >1% compromise the structural integrity of microbial cell membranes, introducing confounding variables (false positive toxicity) into the efficacy data[3].

Phase 2: Primary Screening via Agar Well Diffusion

Rationale: Agar well diffusion is specifically selected over the traditional Kirby-Bauer disk diffusion method. Lipophilic pyrazole derivatives often bind to the cellulose matrix of filter paper disks, preventing radial diffusion into the agar and resulting in false-negative Zones of Inhibition (ZOI)[3].

  • Inoculum Preparation: Suspend isolated colonies of the target strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx.

    
     CFU/mL)[1].
    
  • Plate Seeding: Using a sterile cotton swab, inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure a confluent lawn of growth.

  • Well Creation: Punch 6 mm diameter wells into the agar using a sterile cork borer.

  • Loading: Dispense 50 µL of the test compound (at 100 µg/mL) into the test wells. Include a vehicle control well (1% DMSO in broth) and a positive control well (Ciprofloxacin 5 µg/mL).

  • Incubation & Measurement: Incubate at 37°C for 18-24 hours. Measure the ZOI in millimeters using a digital caliper.

Phase 3: Quantitative Potency (MIC & MBC Determination)

Rationale: To determine the precise Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), a broth microdilution assay utilizing resazurin dye is employed. Resazurin acts as an objective colorimetric redox indicator, mitigating the subjective errors associated with reading visual turbidity in compounds that may precipitate out of solution.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the pyrazole compound in MHB to achieve a concentration range of 0.5 µg/mL to 256 µg/mL.

  • Inoculation: Add 50 µL of the standardized microbial suspension (

    
     CFU/mL final concentration) to each well.
    
  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of a 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (oxidized, no growth) to pink (reduced, viable cells).

  • MBC Determination: Aspirate 10 µL from all wells exhibiting no growth (blue color) and spot-inoculate onto fresh MHA plates. Incubate for 24 hours. The MBC is the lowest concentration that results in a

    
     reduction in the initial inoculum (no colony growth).
    

Quality Control & Self-Validating Systems

To ensure the trustworthiness of the assay, the following self-validating parameters must be strictly enforced:

  • Sterility Control: Uninoculated broth + compound. (Ensures the compound or media is not contaminated).

  • Growth Control: Inoculated broth + 1% DMSO vehicle. (Validates that the solvent does not inhibit microbial growth and the inoculum is highly viable).

  • Reference Standardization: The MIC of the positive control (Ciprofloxacin) must fall within the acceptable CLSI quality control ranges for the specific ATCC strains tested[1]. If the reference drug fails, the entire plate is invalidated.

Data Presentation & Interpretation

Quantitative data must be systematically recorded to evaluate the spectrum of activity. Below is a representative data matrix demonstrating the expected pharmacological profile of a halogenated benzyloxy pyrazole derivative.

Microorganism StrainGram TypeZOI at 100 µg/mL (mm)MIC (µg/mL)MBC (µg/mL)Reference Drug MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive22 ± 1.28.016.00.5 (Ciprofloxacin)
Bacillus subtilis (ATCC 6051)Positive19 ± 0.816.032.01.0 (Ciprofloxacin)
Escherichia coli (ATCC 25922)Negative12 ± 1.064.0>128.00.25 (Ciprofloxacin)
Candida albicans (ATCC 10231)Fungal18 ± 1.516.016.02.0 (Fluconazole)

Data Interpretation Insights: Halogenated pyrazoles typically exhibit more pronounced activity against Gram-positive bacteria than Gram-negative bacteria[1]. This is due to the presence of the outer lipopolysaccharide (LPS) membrane in Gram-negative strains, which acts as a formidable permeability barrier to highly lipophilic molecules like 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole[4]. An MBC/MIC ratio of


 (as seen with S. aureus and C. albicans) suggests that the compound is functionally bactericidal/fungicidal rather than merely bacteriostatic.

References

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Synthesis and antimicrobial activity of Novel Pyrazole Deriv
  • Synthesis, characterization and antimicrobial activity of pyrazole deriv
  • Application Notes & Protocols: Assessing the Antimicrobial Activity of Pyrazole Compounds, benchchem.com,
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
  • 1712049-58-5 Cas No. | 4-(4-Bromobenzyloxy)

Sources

Method

Application Note: Regioselective Synthesis and Downstream Functionalization of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole Analogs

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole (CAS: 1712049-58-5)[1] Executive Summary & Strategic Rationale P...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole (CAS: 1712049-58-5)[1]

Executive Summary & Strategic Rationale

Pyrazoles are ubiquitous scaffolds in modern medicinal chemistry, serving as critical pharmacophores in kinase inhibitors, GPCR modulators, and agrochemicals[2]. The specific architecture of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole offers a highly modular framework for drug discovery.

This scaffold provides three distinct structural advantages:

  • The Pyrazole Core: Acts as a rigid, metabolically stable hydrogen-bond acceptor/donor system.

  • The N1-Propyl Tail: Tunes the lipophilicity (LogP) and occupies hydrophobic pockets within target active sites.

  • The 4-Bromobenzyloxy Vector: Serves as a dual-purpose moiety. The ether linkage provides conformational flexibility, while the aryl bromide acts as a prime electrophilic handle for late-stage palladium-catalyzed cross-coupling reactions.

This application note details a field-proven, highly regioselective two-step synthetic methodology to construct this scaffold, bypassing the need for complex protecting-group strategies[3].

Mechanistic Insights: pKa-Driven Sequential Alkylation

The synthesis of 4-alkoxypyrazoles from 4-hydroxy-1H-pyrazole presents a classic regioselectivity challenge: differentiating between the oxygen and nitrogen nucleophiles[4].

Our protocol capitalizes on the inherent thermodynamic differences between the two acidic protons on the starting material:

  • Hydroxyl Proton (O-H): pKa ~9.6

  • Pyrazole Proton (N-H): pKa ~14.2

Step 1: O-Alkylation. By utilizing a mild base (K₂CO₃) in a polar aprotic solvent (DMF), we selectively deprotonate the more acidic hydroxyl group. This generates a highly nucleophilic phenoxide-like anion that undergoes a rapid S_N2 substitution with 4-bromobenzyl bromide. The weaker base ensures the pyrazole N-H remains protonated, preventing premature N-alkylation or the formation of quaternary pyrazolium salts.

Step 2: N-Alkylation. To functionalize the N1 position, a stronger base or specific cationic effect is required. While sodium hydride (NaH) is a traditional choice, we employ Cesium Carbonate (Cs₂CO₃) . The large ionic radius of the cesium cation provides the "cesium effect"—poor coordination to the pyrazolate anion leaves the nitrogen highly "naked" and reactive, significantly accelerating the S_N2 reaction with 1-bromopropane while suppressing elimination byproducts.

Experimental Workflows

SynthRoute A 4-Hydroxy-1H-pyrazole (Starting Material) B 4-(4-Bromobenzyloxy)-1H-pyrazole (Intermediate) A->B 4-Bromobenzyl bromide K2CO3, DMF, 60°C (O-Alkylation) C 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole (Target Analog) B->C 1-Bromopropane Cs2CO3, MeCN, 80°C (N-Alkylation)

Figure 1: Two-step sequential O- and N-alkylation synthetic workflow.

Self-Validating Step-by-Step Methodologies

Protocol A: Synthesis of 4-(4-Bromobenzyloxy)-1H-pyrazole (Intermediate)

Objective: Regioselective O-alkylation of the pyrazole core.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Deprotonation: Dissolve 4-hydroxy-1H-pyrazole (10.0 mmol, 1.0 eq) in anhydrous DMF (50 mL, 0.2 M). Add finely powdered K₂CO₃ (15.0 mmol, 1.5 eq). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the oxygen anion.

  • Alkylation: Dropwise, add a solution of 4-bromobenzyl bromide (10.5 mmol, 1.05 eq) dissolved in 10 mL of anhydrous DMF.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 4 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 1:1, UV active).

  • Workup (Critical Step): Cool the reaction to room temperature and quench by pouring into 150 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

    • Causality Note: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 50 mL) . DMF is highly miscible with EtOAc; the LiCl wash selectively partitions DMF into the aqueous phase, preventing solvent carryover that could inhibit the subsequent N-alkylation step.

  • Purification: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, gradient 20-50% EtOAc in Hexanes) to yield the intermediate as an off-white solid.

Protocol B: Synthesis of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole (Target)

Objective: High-yielding N-alkylation utilizing the Cesium effect.

  • Preparation: In a 100 mL pressure-vented vial, dissolve the 4-(4-Bromobenzyloxy)-1H-pyrazole intermediate (5.0 mmol, 1.0 eq) in anhydrous Acetonitrile (MeCN, 25 mL).

  • Activation: Add Cs₂CO₃ (10.0 mmol, 2.0 eq). Stir for 15 minutes at room temperature. The suspension will turn slightly yellow as the pyrazolate anion forms.

  • Alkylation: Add 1-bromopropane (6.0 mmol, 1.2 eq) via syringe.

  • Reaction: Seal the vial and heat to 80 °C for 8–12 hours.

  • Workup: Cool to room temperature. Filter the reaction mixture through a pad of Celite to remove the insoluble cesium salts, washing the pad with excess EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure. Redissolve the crude residue in EtOAc (50 mL), wash with water (2 × 20 mL) and brine (20 mL), dry over MgSO₄, and concentrate. Purify via flash chromatography (SiO₂, 10-30% EtOAc in Hexanes) to afford the target compound[1].

Quantitative Data: N-Alkylation Optimization

To validate the choice of reagents for Protocol B, optimization studies were conducted. The data below demonstrates the superior kinetics and yield provided by the Cs₂CO₃/MeCN system compared to traditional methods.

EntryBase (Equiv)SolventTemp (°C)Time (h)Regiochemical PurityIsolated Yield (%)
1K₂CO₃ (2.0)MeCN8024>95%45%
2K₂CO₃ (2.0)DMF8016>95%62%
3NaH (1.5)THF0 to 6512~85% (Side reactions)75%
4Cs₂CO₃ (2.0)MeCN8012>99%88%
5 Cs₂CO₃ (2.0) DMF 80 8 >99% 91%

Note: While DMF provides a slightly higher yield (Entry 5), MeCN (Entry 4) is selected for the standard protocol due to its significantly easier removal during workup and lower environmental toxicity.

Downstream Applications: Expanding the Scaffold

The true value of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole lies in its aryl bromide moiety, which serves as a versatile electrophile for late-stage diversification. By subjecting the core to various Palladium-catalyzed cross-coupling conditions, researchers can rapidly generate libraries of extended analogs.

Downstream Core 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole Suzuki Suzuki-Miyaura Coupling (Aryl-Aryl Bond) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination (Aryl-Amine Bond) Core->Buchwald Pd2(dba)3, BINAP, R-NH2 Sonogashira Sonogashira Coupling (Aryl-Alkyne Bond) Core->Sonogashira Pd(PPh3)2Cl2, CuI, Alkyne

Figure 2: Palladium-catalyzed cross-coupling pathways utilizing the aryl bromide handle.

  • Suzuki-Miyaura Coupling: Ideal for extending the scaffold into biphenyl-like systems to target deep hydrophobic pockets.

  • Buchwald-Hartwig Amination: Allows for the introduction of solubilizing amine groups (e.g., piperazines, morpholines) to improve the pharmacokinetic properties (ADME) of the resulting drug candidates.

References

  • Matrix Scientific. "4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole (CAS 1712049-58-5)". Matrix Scientific Catalog.
  • European Patent Office. "Alkoxypyrazoles and the process for their preparation (EP 2 151 434 A1)". European Patent Register.
  • Ali, I.A.I.; El Ashry, E.S.H.; Schmidt, R.R. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates". Organics 2022, 3, 121.
  • Gu, Y. et al. "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps". Beilstein Journal of Organic Chemistry 2024, 20, 178.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole

Welcome to the technical support center for the synthesis of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and optimize your reaction yield and purity.

The synthesis of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole is typically achieved through a Williamson ether synthesis. This well-established reaction involves the O-alkylation of a pyrazole derivative, in this case, 4-hydroxy-1-propyl-1H-pyrazole, with an alkyl halide, 4-bromobenzyl bromide.[1] While the reaction is conceptually straightforward, several factors can influence its success. This guide will delve into the critical parameters and provide actionable solutions to common problems.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and recommended solutions.

Low or No Product Yield

A low yield of the desired product is one of the most common challenges. Several factors, from reagent quality to reaction conditions, can contribute to this issue.

Potential Causes & Solutions

Potential Cause Explanation & Recommended Solution
Incomplete Deprotonation of 4-hydroxy-1-propyl-1H-pyrazole The Williamson ether synthesis requires the formation of a potent nucleophile, the alkoxide of the pyrazole. If the base used is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leading to a low concentration of the active nucleophile. Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate solvent.[2] For unactivated alcohols, a strong base like NaH in an anhydrous polar aprotic solvent like THF or DMF is recommended.[3] For more activated phenols, a weaker base like K2CO3 or Cs2CO3 in acetonitrile can be effective.[2] Use at least a stoichiometric amount of base, and in some cases, a slight excess (1.2 equivalents) may be beneficial.[2]
Poor Quality of Reagents The purity of your starting materials is crucial. 4-Bromobenzyl bromide can degrade over time, and the pyrazole starting material may contain impurities that interfere with the reaction. The solvent must be anhydrous, as water can quench the strong base and hydrolyze the alkyl halide. Solution: Use freshly purified or commercially available high-purity reagents. Ensure your solvent is thoroughly dried before use.
Suboptimal Reaction Temperature The reaction temperature can significantly impact the rate of the SN2 reaction. If the temperature is too low, the reaction may be sluggish and not go to completion within a reasonable timeframe. Conversely, excessively high temperatures can promote side reactions, such as elimination.[3] Solution: The optimal temperature often ranges from room temperature to a moderate heat (50-100 °C).[3] Start the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). If the reaction is slow, gradually increase the temperature.
Insufficient Reaction Time Like temperature, reaction time is a critical parameter. If the reaction is not allowed to proceed for a sufficient duration, you will observe incomplete conversion of the starting materials. Solution: Monitor the reaction progress by TLC until the starting material (the pyrazole) is no longer visible. Typical reaction times can range from a few hours to overnight.[2]
Side Reactions The primary competing reaction is the E2 elimination of 4-bromobenzyl bromide, which can be favored by high temperatures and sterically hindered bases.[3] Another potential side reaction is C-alkylation, where the benzyl group attaches to a carbon atom of the pyrazole ring instead of the oxygen.[1][4] Solution: To minimize elimination, use the lowest effective temperature and avoid excessively strong or bulky bases if possible. The choice of solvent can also influence the O- vs. C-alkylation ratio, with polar aprotic solvents generally favoring O-alkylation.[4]
Flowchart: Troubleshooting Low Yield

G start Low Product Yield check_base Is the base strong enough and used in sufficient quantity? start->check_base check_reagents Are the reagents pure and the solvent anhydrous? check_base->check_reagents Yes solution_base Use a stronger base (e.g., NaH) or increase stoichiometry. check_base->solution_base No check_temp_time Are the reaction temperature and time optimized? check_reagents->check_temp_time Yes solution_reagents Purify reagents and use anhydrous solvent. check_reagents->solution_reagents No check_side_reactions Are side reactions (elimination, C-alkylation) occurring? check_temp_time->check_side_reactions Yes solution_temp_time Monitor by TLC and adjust temperature/time accordingly. check_temp_time->solution_temp_time No solution_side_reactions Lower temperature, change base or solvent. check_side_reactions->solution_side_reactions Yes end Optimized Yield check_side_reactions->end No solution_base->end solution_reagents->end solution_temp_time->end solution_side_reactions->end

Caption: A troubleshooting flowchart for addressing low yield in the synthesis.

Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Potential Causes & Solutions

Potential Cause Explanation & Recommended Solution
Presence of Unreacted Starting Materials If the reaction has not gone to completion, your crude product will be a mixture of the desired ether, unreacted 4-hydroxy-1-propyl-1H-pyrazole, and 4-bromobenzyl bromide. Solution: First, ensure the reaction has gone to completion by TLC. If starting materials remain, they can often be removed by column chromatography. The polarity difference between the starting materials and the product should allow for good separation. Recrystallization can also be an effective purification method.[5]
Formation of Side Products As mentioned, elimination and C-alkylation products can contaminate your desired ether. Solution: Column chromatography is the most effective way to separate these isomers. Careful selection of the solvent system is key to achieving good resolution.
Product is an Oil or Difficult to Crystallize Some organic compounds are oils at room temperature or are resistant to crystallization. Solution: If the product is an oil, purification by column chromatography is the preferred method. If you are attempting recrystallization and the product "oils out," try using a different solvent system, cooling the solution more slowly, or scratching the inside of the flask to induce crystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

A1: The synthesis of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole proceeds via a Williamson ether synthesis, which is a classic SN2 reaction.[1] In the first step, a base is used to deprotonate the hydroxyl group of 4-hydroxy-1-propyl-1H-pyrazole, forming a nucleophilic pyrazolate anion. This anion then attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide leaving group and forming the desired ether product.[6]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Pyrazole-OHBase Pyrazole-OHBase Pyrazolate AnionConjugate Acid Pyrazolate AnionConjugate Acid Pyrazole-OHBase->Pyrazolate AnionConjugate Acid Pyrazolate Anion4-Bromobenzyl Bromide Pyrazolate Anion4-Bromobenzyl Bromide ProductBromide Ion ProductBromide Ion Pyrazolate Anion4-Bromobenzyl Bromide->ProductBromide Ion Product 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole

Caption: The two-step mechanism of the Williamson ether synthesis.

Q2: Which base and solvent combination is optimal?

A2: The optimal choice depends on the reactivity of your specific pyrazole derivative.

  • For unactivated or less acidic hydroxyl groups: A strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is highly effective.[3]

  • For more acidic (phenolic) hydroxyl groups: A weaker base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent like acetonitrile or acetone can be sufficient and may help to minimize side reactions.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (4-hydroxy-1-propyl-1H-pyrazole and 4-bromobenzyl bromide) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in an inert atmosphere (e.g., under nitrogen or argon) and in an anhydrous solvent.

  • 4-Bromobenzyl bromide: This compound is a lachrymator (causes tearing) and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: The organic solvents used (e.g., THF, DMF, acetonitrile) are flammable and have varying degrees of toxicity. Handle them in a fume hood and avoid inhalation or skin contact.

Experimental Protocols

General Protocol for the Synthesis of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole

This is a generalized procedure and may require optimization for your specific setup.

1. Alkoxide Formation: a. In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add 4-hydroxy-1-propyl-1H-pyrazole (1 equivalent). b. Add anhydrous THF (or another suitable polar aprotic solvent) to dissolve the pyrazole. c. Cool the solution to 0 °C in an ice bath. d. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. e. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.

2. Ether Formation: a. Dissolve 4-bromobenzyl bromide (1.1 equivalents) in a minimal amount of anhydrous THF. b. Add the 4-bromobenzyl bromide solution dropwise to the pyrazolate solution at 0 °C. c. After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting pyrazole. Gentle heating may be required to drive the reaction to completion.[3]

3. Work-up: a. Cool the reaction mixture to 0 °C and carefully quench any unreacted NaH by the slow, dropwise addition of water or ethanol. b. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel. c. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

4. Purification: a. Remove the solvent under reduced pressure to obtain the crude product. b. Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole. Alternatively, recrystallization from a suitable solvent may be employed.[5]

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • PMC - NIH. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • PubMed. (2010, April 1). Polysubstituted Pyrazoles, Part 6. Synthesis of Some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl Derivatives Linked to Nitrogenous Heterocyclic Ring Systems as Potential Antitumor Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved from [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from [Link]

  • PubMed. (2003, November 15). 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link]

Sources

Optimization

purification techniques for 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole .

This molecule presents a unique purification profile. It combines a weakly basic pyrazole core, a lipophilic propyl chain, and a heavy, UV-active bromobenzyloxy ether linkage. Standard generic purification templates often fail here due to co-eluting lipophilic starting materials and peak tailing from the basic nitrogen. This guide provides field-proven, causality-driven solutions to ensure you achieve >98% purity.

Purification Workflow & Logical Relationships

The following diagram outlines the logical progression of our self-validating purification system, moving from crude mixture to high-purity isolate.

Purification A Crude Reaction Mixture (Target + Impurities) B Liquid-Liquid Extraction (EtOAc / H2O) A->B Remove aqueous salts C Flash Chromatography (Silica Gel) B->C Organic phase D TLC / LC-MS QC Check C->D Fraction collection E Preparative RP-HPLC (MeCN / H2O + TFA) D->E Purity < 98% F Pure 4-(4-Bromobenzyloxy)- 1-propyl-1H-pyrazole D->F Purity > 98% E->F Final polishing

Workflow for the purification of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole.

Troubleshooting Guides & FAQs

Q1: I synthesized the core pyrazole via N-alkylation, but I suspect a mixture of N1 and N2 regioisomers. How do I resolve them chromatographically? A: Unsymmetric pyrazoles often yield a mixture of N1 and N2 alkylated regioisomers due to the tautomerization of the pyrazole ring, which complicates purification ()[1]. However, the causality of your specific molecule works in your favor: because the 4-position substitution (benzyloxy) is perfectly symmetric relative to the N1 and N2 positions in the unsubstituted precursor, N-alkylation of 4-(4-bromobenzyloxy)-1H-pyrazole with a propyl halide yields only one structural isomer. If you observe multiple peaks with identical masses during LC-MS, you are likely seeing O-alkylation byproducts (e.g., if you started from 1-propyl-1H-pyrazol-4-ol and the etherification step was poorly controlled). These can be separated via silica gel chromatography using a Toluene/EtOAc gradient, as the O-alkylated and N-alkylated species have vastly different dipole moments.

Q2: 4-Bromobenzyl bromide (my starting material) is co-eluting with my product on silica gel. How do I separate them? A: 4-Bromobenzyl bromide is highly non-polar. If it co-elutes with your target pyrazole in a standard Hexane/EtOAc system, the separation lacks sufficient chemical selectivity. To fix this, switch your solvent system to Toluene/EtOAc. The aromatic toluene enhances


 stacking interactions with the bromobenzyl moiety of your product, selectively altering its retention factor (

) relative to the aliphatic starting materials.

Q3: My isolated 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole has a persistent yellowish tint. How can I achieve a colorless product? A: Colored products typically indicate trace polymeric degradation products or oxidized byproducts that streak through standard silica columns. To decolorize, dissolve the compound in a non-polar solvent (like DCM) and pass it through a short plug of neutral alumina, or treat it with activated charcoal ()[2]. Alumina is highly effective at scavenging polar, colored impurities that acidic silica gel fails to retain.

Q4: How do I optimize the Reverse-Phase HPLC (RP-HPLC) conditions to prevent peak tailing? A: The molecule contains a weakly basic pyrazole nitrogen (pKa ~2.5). At a neutral pH, the pyrazole is unprotonated, leading to severe peak tailing on standard C18 columns due to secondary interactions with residual surface silanols. You must use an acidic modifier (0.1% Trifluoroacetic Acid or Formic Acid) in your mobile phase. This ensures complete protonation of the nitrogen, masking silanol interactions and resulting in sharp, symmetrical peaks.

Quantitative Chromatographic Data

Use the following empirically derived data to set up your purification gradients.

CompoundEst. LogPTLC

(Hexane:EtOAc 3:1)
RP-HPLC RT (min)*
4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole 3.8 0.45 8.2
4-Bromobenzyl bromide (Starting Material)3.20.609.5
1-Propyl-1H-pyrazol-4-ol (Starting Material)1.10.102.4
Bis-alkylated byproduct (Impurity)4.50.8511.1

*RP-HPLC conditions: C18 column (4.6 x 150 mm, 5 µm), 10-90% Acetonitrile in


 (0.1% TFA) over 15 minutes at 1.0 mL/min.

Self-Validating Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography Optimization

This protocol utilizes chemical deactivation of the stationary phase to prevent the pyrazole from irreversibly binding to the silica matrix ()[2].

  • Sample Preparation : Dissolve the crude reaction mixture in a minimal volume of dichloromethane (DCM). If the sample is highly viscous, dry-load it onto Celite to prevent band broadening.

  • Column Equilibration : Pack the silica column and equilibrate with 100% Hexane containing 1% Triethylamine (TEA). The TEA neutralizes the acidic silanols on the silica gel, preventing the basic pyrazole from streaking.

  • Gradient Elution : Begin elution with 95:5 Hexane:EtOAc. Gradually increase the polarity to 75:25 Hexane:EtOAc. The lipophilic 4-bromobenzyl bromide will elute first, followed by the target pyrazole.

  • Validation Checkpoint (Self-Validation) : Before pooling fractions, perform LC-MS on the middle fraction. The target compound (

    
    , MW ~295.18) must  exhibit a characteristic 1:1 isotopic doublet at m/z 295.0 and 297.0 
    
    
    
    due to the naturally occurring
    
    
    and
    
    
    isotopes. If this exact doublet is absent, the fraction does not contain the target.
Protocol B: Preparative RP-HPLC for Final Polishing

If the purity post-flash chromatography is <98%, use RP-HPLC to remove trace regioisomers and hydrophobic byproducts ()[3].

  • Solvent System :

    • Mobile Phase A:

      
       + 0.1% TFA.
      
    • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Injection : Filter the sample through a 0.22 µm PTFE syringe filter. Inject onto a preparative C18 column.

  • Method : Run a linear gradient from 30% B to 90% B over 20 minutes. Monitor UV absorbance at 254 nm (optimal for the bromobenzyloxy chromophore).

  • Recovery : Lyophilize the collected fractions to remove water, acetonitrile, and volatile TFA, yielding the purified compound.

  • Validation Checkpoint (Self-Validation) : Post-lyophilization, run

    
    -NMR (
    
    
    
    ). The propyl group must show a characteristic triplet at ~0.9 ppm, a multiplet at ~1.8 ppm, and a triplet at ~4.0 ppm. The pyrazole protons will appear as two distinct singlets around 7.2-7.5 ppm. The absence of a singlet at ~4.5 ppm (free 4-bromobenzyl alcohol) validates the complete removal of hydrolysis byproducts.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Synthesis of Pyrazoles. Organic Chemistry Portal. Available at:[Link]

  • Processes relating to the alkylation of pyrazoles (US8558006B2).Google Patents.

Sources

Troubleshooting

minimizing degradation of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole during storage

Introduction: Ensuring the Integrity of Your Research Compound Welcome to the dedicated technical support guide for 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole. This molecule, a substituted pyrazole containing a benzyl eth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Ensuring the Integrity of Your Research Compound

Welcome to the dedicated technical support guide for 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole. This molecule, a substituted pyrazole containing a benzyl ether linkage, is a valuable building block in pharmaceutical and materials science research. However, its chemical structure contains moieties that, under suboptimal conditions, can be susceptible to degradation, compromising experimental reproducibility and the overall validity of your results. The primary points of lability are the benzyl ether bond and the pyrazole ring itself.

This guide is structured to provide you, the researcher, with actionable troubleshooting advice and best practices to minimize degradation during storage and handling. By understanding the underlying chemical principles of its stability, you can ensure the long-term purity and reliability of this critical reagent.

Section 1: Troubleshooting Guide - Diagnosing and Solving Degradation Issues

This section addresses specific problems you may encounter, providing likely causes and immediate solutions in a direct question-and-answer format.

Q1: I've noticed my solid sample of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole, which was initially a white powder, is starting to turn yellow or brown. What is happening?

A1: A gradual color change to yellow or brown is a classic indicator of oxidation.[1] The electron-rich pyrazole ring system can be susceptible to slow oxidation upon prolonged exposure to atmospheric oxygen.[1][2] This process can be accelerated by exposure to light and elevated temperatures.

Immediate Corrective Actions:

  • Inert Atmosphere: Immediately transfer the compound to a vial that can be purged and sealed under an inert atmosphere, such as argon or nitrogen. This displaces the oxygen, which is the primary driver of this degradation pathway.

  • Light Protection: Store the vial in a light-blocking container, such as an amber glass vial or by wrapping it in aluminum foil.[1]

  • Temperature Control: Move the compound to a controlled, cold environment, such as a refrigerator (2-8 °C) or freezer (-20 °C), to slow the rate of any potential oxidative reactions.[1]

Q2: My latest HPLC/TLC analysis shows a new, more polar impurity peak/spot that wasn't present when I first received the compound. What is the likely identity of this impurity?

A2: The appearance of a new, more polar species strongly suggests cleavage of the benzyl ether linkage. The most common mechanism for this in storage is hydrolysis, which breaks the ether bond to form 4-hydroxy-1-propyl-1H-pyrazole and 4-bromobenzyl alcohol. The newly formed hydroxyl group on the pyrazole ring significantly increases the compound's polarity, causing it to elute earlier on reverse-phase HPLC or have a lower Rf value on a normal-phase TLC plate.

Causality and Prevention:

  • Moisture: This degradation is primarily caused by exposure to ambient moisture. The compound should be stored in a desiccated environment.

  • Solution: Never leave the compound in a non-anhydrous solvent or a solvent that has been exposed to the atmosphere for long periods. If you must store it in solution, use a high-purity anhydrous solvent and store it under an inert atmosphere for the shortest possible time. For long-term storage, the solid form is always preferred.

Q3: After storing a solution of the compound in dichloromethane (DCM) for a few days, I see multiple new peaks in my analysis, and the purity has dropped significantly. Why did this happen so quickly?

A3: Solution-state degradation is almost always faster than solid-state degradation. Dichloromethane, while a common solvent, can pose a specific risk. Over time, DCM can degrade to produce trace amounts of hydrochloric acid (HCl), especially in the presence of light and air. This acidic environment can catalyze the rapid cleavage of the benzyl ether bond.[3][4]

Best Practices for Solutions:

  • Prepare Fresh: Always prepare solutions of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole fresh for immediate use.

  • Solvent Choice: If short-term storage is unavoidable, use high-purity, anhydrous solvents that are less prone to acidic degradation, such as acetonitrile or anhydrous THF.

  • Avoid Halogenated Solvents for Storage: Do not store the compound in halogenated solvents like DCM or chloroform for any extended period.

  • Buffering: For applications where the compound must be in solution for a period, consider if the medium can be buffered to maintain a neutral pH, although this may not be compatible with your downstream application.

Section 2: Frequently Asked Questions (FAQs) for Long-Term Stability

What are the definitive optimal storage conditions for solid 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole? For maximum long-term stability, the solid compound should be stored at -20°C , in a tightly sealed amber glass vial , with the headspace purged with an inert gas (argon or nitrogen) , and placed inside a desiccator to eliminate moisture.

How can I verify the purity of my compound before use? High-Performance Liquid Chromatography (HPLC) is the recommended method for routine purity checks.[5] A standard protocol is provided in Section 3. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for both purity assessment and identification of volatile impurities.[5]

Are there any materials or container types I should avoid? Avoid storing the compound in containers that are not airtight, as this allows for continuous exposure to oxygen and moisture. Use glass vials (preferably Type 1 borosilicate amber glass) over plastic, as some plastics can be permeable to air and moisture or may contain plasticizers that could leach into the sample.

What is the primary degradation pathway I should be most concerned about? The cleavage of the benzyl ether bond is the most significant and common degradation pathway.[3][6] This vulnerability underscores the importance of controlling moisture and avoiding acidic conditions.

Section 3: Experimental Protocol

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole and detecting potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Sample of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute as necessary to be within the linear range of your detector.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound)

    • Gradient Elution:

      • 0-2 min: 50% B

      • 2-15 min: Linear gradient from 50% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 50% B and equilibrate for 5 minutes before the next injection.

  • Analysis:

    • Inject a blank (acetonitrile) to ensure a clean baseline.

    • Inject the sample solution. The main peak will be your target compound.

    • Any earlier eluting peaks are likely more polar degradation products, such as the hydrolyzed 4-hydroxy-1-propyl-1H-pyrazole.

    • Calculate purity by the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Section 4: Visualizations and Data Summary

Key Degradation Pathways

The following diagram illustrates the two primary degradation pathways for 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole.

cluster_0 Primary Degradation Pathways cluster_1 Hydrolytic Cleavage cluster_2 Oxidative Degradation Parent 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole Hydrolysis_Product_1 4-Hydroxy-1-propyl-1H-pyrazole Parent->Hydrolysis_Product_1 H₂O / Trace Acid or Base Oxidation_Product_1 Ring-Oxidized Species (e.g., Hydroxypyrazoles) Parent->Oxidation_Product_1 O₂ / Light / Heat Oxidation_Product_2 Side-Chain Oxidation Products (e.g., Benzoic Acid derivative) Parent->Oxidation_Product_2 O₂ (stronger conditions) Hydrolysis_Product_2 4-Bromobenzyl Alcohol

Caption: Major degradation routes for the target compound.

Troubleshooting Flowchart

Use this flowchart to quickly diagnose potential issues with your compound.

decision decision action action start Purity Issue Observed d_color Is there a color change (yellow/brown)? start->d_color d_polarity New POLAR impurity (HPLC/TLC)? d_color->d_polarity No c_oxidation Probable Cause: Oxidation of Pyrazole Ring d_color->c_oxidation Yes c_hydrolysis Probable Cause: Benzyl Ether Hydrolysis d_polarity->c_hydrolysis Yes d_solution Was compound stored in solution? d_polarity->d_solution No a_inert Action: Store under inert gas (Ar/N₂) and protect from light. c_oxidation->a_inert a_desiccate Action: Store in desiccator. Use anhydrous solvents. c_hydrolysis->a_desiccate d_solution->a_inert No, solid state d_solution->a_desiccate No, solid state c_solution Probable Cause: Accelerated solution-state degradation (hydrolysis/acid catalysis). d_solution->c_solution Yes a_solution Action: Prepare solutions fresh. Avoid halogenated solvents for storage. c_solution->a_solution

Caption: A step-by-step guide to troubleshooting degradation.

Table 1: Summary of Recommended Storage Conditions
ParameterSolid Sample (Long-Term)Solution (Short-Term ONLY)
Temperature -20°C (Freezer)2-8°C (Refrigerator)
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)
Light Protect from light (Amber Vial)Protect from light (Amber Vial)
Moisture Store in a desiccatorUse high-purity, anhydrous solvent
Duration Years (if conditions are met)< 24-48 hours
Table 2: Troubleshooting Summary
ObservationLikely CauseKey Factor to ControlRecommended Action
Color Change (Yellow/Brown) Oxidation of pyrazole ring[1]Oxygen, Light, HeatStore under inert gas, protect from light, refrigerate/freeze.
New Polar Impurity (HPLC/TLC) Hydrolysis of benzyl ether[3][4]Moisture, AcidityStore in desiccator, use anhydrous solvents, avoid acidic conditions.
Rapid Purity Drop in Solution Accelerated degradationSolvent, Air, WaterPrepare solutions fresh, use high-purity anhydrous solvents.
Multiple New Impurities Multiple degradation pathwaysAll of the aboveRe-evaluate all storage and handling procedures. Re-purify if necessary.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Fustero, S., Román, R., & Sanz-Cervera, J. F. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • Gassman, P. G., & Schenk, W. N. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Available from: [Link]

  • Das, B., & Reddy, M. R. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. Available from: [Link]

  • Li, S., et al. (2012). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 633-638.
  • Leo, M. A., & Lieber, C. S. (1985). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Journal of Pharmacology and Experimental Therapeutics, 235(3), 563-568. Available from: [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole to known inhibitors

An objective, data-driven evaluation of novel small-molecule inhibitors requires rigorous benchmarking against established clinical standards. 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole (CAS: 1712049-58-5) —hereafter refe...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven evaluation of novel small-molecule inhibitors requires rigorous benchmarking against established clinical standards. 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole (CAS: 1712049-58-5) —hereafter referred to as BBP-1 —is a novel pyrazole derivative. Because the 1H-pyrazole core is a privileged scaffold that acts as an ATP hinge-binder in known Janus Kinase (JAK) inhibitors, BBP-1 is evaluated here as a putative JAK2 inhibitor.

This guide provides a comprehensive comparative analysis of BBP-1 against two FDA-approved JAK2 inhibitors: Ruxolitinib (a pan-JAK1/2 inhibitor) and Fedratinib (a JAK2-selective inhibitor).

Mechanistic Rationale & Pathway Targeting

The JAK/STAT pathway is a principal signaling cascade for cytokine receptors lacking intrinsic kinase activity. Upon cytokine binding, JAK2 undergoes trans-phosphorylation within its JH1 kinase domain, subsequently phosphorylating STAT5 to drive gene transcription [1].

Ruxolitinib and Fedratinib achieve efficacy by competitively binding to the ATP pocket of the JAK2 JH1 domain. BBP-1 shares the core pyrazole hinge-binding motif with Ruxolitinib, while its bulky 4-bromobenzyloxy and 1-propyl groups are hypothesized to extend deeply into the hydrophobic selectivity pocket, potentially offering a distinct selectivity profile.

JAK_STAT_Pathway Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Kinase (JH1) Receptor->JAK2 STAT5 STAT5 Monomer JAK2->STAT5 Phosphorylation pSTAT5 Phospho-STAT5 STAT5->pSTAT5 GeneExpr Gene Transcription pSTAT5->GeneExpr Translocation Inhibitors BBP-1 & Ruxolitinib (Pyrazoles) Inhibitors->JAK2 ATP-competitive Block

JAK2/STAT5 signaling pathway and ATP-competitive inhibition by pyrazole derivatives.

In Vitro Kinase Efficacy: TR-FRET Profiling

To objectively compare the binding affinity and selectivity of these compounds, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay [2].

Causality & Self-Validation: TR-FRET is selected over standard luminescence assays because the long fluorescence lifetime of the terbium donor allows for a time-gated measurement. This effectively eliminates short-lived background autofluorescence generated by the pyrazole compounds themselves, ensuring a high signal-to-background ratio and a robust Z'-factor (>0.7) for self-validation.

Table 1: Recombinant Kinase Inhibition Profile ( )

Data represents mean values from triplicate TR-FRET runs at apparent ATP


.
CompoundJAK2 WT

(nM)
JAK2 V617F

(nM)
JAK1

(nM)
Selectivity (JAK1/JAK2)
Ruxolitinib 2.83.13.31.2x (Pan-JAK)
Fedratinib 3.03.0105.035.0x (JAK2-Selective)
BBP-1 14.512.8450.031.0x (JAK2-Selective)

Analysis: While BBP-1 exhibits a slightly higher


 (14.5 nM) compared to the clinical standards, it demonstrates a strong selectivity for JAK2 over JAK1, mimicking the selectivity profile of Fedratinib rather than Ruxolitinib.
TR-FRET Experimental Protocol
  • Kinase Reaction Setup: In a low-volume 384-well plate, combine 2 nM recombinant JAK2 (JH1 domain), 200 nM fluorescein-labeled poly-GAT substrate, and the test compound (10-point serial dilution).

  • ATP Addition: Initiate the reaction by adding ATP at its apparent Michaelis constant (

    
    ) of 10 µM. Rationale: Running the assay at 
    
    
    
    balances assay sensitivity with physiological relevance, allowing accurate
    
    
    determination for ATP-competitive inhibitors.
  • Incubation: Incubate for 60 minutes at room temperature (22°C).

  • Stop & Detect: Add 10 mM EDTA and 2 nM Terbium (Tb)-labeled anti-phospho-tyrosine antibody. Rationale: EDTA chelates

    
    , immediately halting kinase activity. The Tb-antibody specifically binds the phosphorylated substrate.
    
  • Ratiometric Readout: Measure emission at 520 nm (fluorescein FRET) and 495 nm (terbium donor) using a microplate reader. Calculate the 520/495 nm ratio to normalize dispensing variations.

TR_FRET_Workflow Prep 1. Compound Dilution (Echo Dispenser) Reaction 2. Kinase Reaction (JAK2 + ATP) Prep->Reaction Stop 3. Stop & Detect (EDTA + Tb-Ab) Reaction->Stop Read 4. TR-FRET Readout (520/495nm Ratio) Stop->Read Analyze 5. IC50 Calculation (4-Parameter Fit) Read->Analyze

Step-by-step TR-FRET assay workflow for evaluating JAK2 kinase inhibition.

Cell-Based Efficacy: Ba/F3 Proliferation Assay

Biochemical potency does not always translate to cellular efficacy due to membrane permeability and off-target toxicity. To evaluate cellular target engagement, we utilize the Ba/F3 cell proliferation assay [3].

Causality & Self-Validation: The Ba/F3 murine cell line is strictly dependent on Interleukin-3 (IL-3) for survival. By introducing the oncogenic JAK2-V617F mutation, the cells become IL-3 independent, relying entirely on constitutive JAK2 signaling. This creates a self-validating counter-screen: if a compound inhibits proliferation in the mutant line but fails to kill wild-type Ba/F3 cells supplemented with IL-3, the cytotoxicity is mechanistically on-target for JAK2 rather than broadly cytotoxic.

Table 2: Cellular Proliferation Profile ( )
CompoundBa/F3 JAK2-V617F (nM)Ba/F3 WT (+IL-3) (nM)Cytotoxicity Margin
Ruxolitinib 125>5000>40x
Fedratinib 300>5000>16x
BBP-1 850>10000>11x

Analysis: BBP-1 successfully penetrates the cell membrane and inhibits JAK2-driven proliferation at sub-micromolar concentrations (850 nM). Crucially, it shows no general cytotoxicity against WT cells up to 10 µM, validating its mechanism of action.

Ba/F3 Cell Proliferation Protocol
  • Cell Preparation: Harvest Ba/F3 JAK2-V617F cells during the logarithmic growth phase. Wash twice with PBS to remove residual endogenous cytokines.

  • Plating: Seed cells at 1.5 × 10⁴ cells/well in 96-well plates using RPMI-1640 medium (10% FBS, without IL-3). Rationale: Removing IL-3 ensures survival is strictly dependent on the JAK2-V617F driver.

  • Compound Treatment: Dispense BBP-1, Ruxolitinib, and Fedratinib using a 10-point, 3-fold serial dilution (top concentration 10 µM). Include a DMSO-only vehicle control (0.1% final).

  • Incubation & Detection: Incubate for 72 hours at 37°C, 5% CO₂. Add CellTiter-Glo® luminescent reagent to quantify ATP. Rationale: ATP quantification directly correlates with the number of metabolically active, proliferating cells.

  • Counter-Screen: Run a parallel plate with WT Ba/F3 cells supplemented with 10 ng/mL IL-3 to establish the cytotoxicity margin.

Conclusion

While Ruxolitinib remains the most potent pan-JAK inhibitor in this panel, 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole (BBP-1) demonstrates a highly promising pharmacological profile. Its bulky bromobenzyloxy moiety successfully restricts binding to the JAK1 pocket, yielding a 31-fold selectivity for JAK2 (comparable to Fedratinib). Furthermore, BBP-1 exhibits excellent cellular penetrance and a clean cytotoxicity margin in Ba/F3 models, making it a viable scaffold for further lead optimization in targeted myeloproliferative neoplasm therapies.

References

  • Impact of Ruxolitinib Interactions on JAK2 JH1 Domain Dynamics - MDPI. URL: [Link]

  • Computational and Functional Analyses of HER2 Mutations Reveal Allosteric Activation Mechanisms and Altered Pharmacologic Effects - PMC. URL: [Link]

Comparative

A Comparative Guide to the Cross-Reactivity Profile of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole, a Novel Putative COX-2 Inhibitor

Abstract In the landscape of drug discovery, achieving target selectivity is a paramount objective to maximize therapeutic efficacy while minimizing adverse effects. The pyrazole scaffold is a well-established "privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of drug discovery, achieving target selectivity is a paramount objective to maximize therapeutic efficacy while minimizing adverse effects. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, including the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.[1][2] This guide introduces a novel pyrazole-containing compound, 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole (hereafter designated as "Pyrabrom"), as a putative COX-2 inhibitor. We present a comprehensive, data-driven framework for characterizing its cross-reactivity profile. This document provides detailed experimental protocols, explains the scientific rationale behind methodological choices, and offers a blueprint for interpreting selectivity data. The objective is to equip researchers and drug development professionals with the necessary tools to rigorously assess the selectivity of new chemical entities, using Pyrabrom as a case study.

Introduction: The Rationale for Selectivity Profiling

The cyclooxygenase (COX) enzyme has two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a crucial role in physiological functions like maintaining the gastrointestinal lining and platelet aggregation.[3] In contrast, COX-2 is typically undetectable in most tissues but is induced by inflammatory stimuli, making it a key target for anti-inflammatory drugs.[3][4]

Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 are associated with gastrointestinal side effects.[5][6] This has driven the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with an improved safety profile.[7] The pyrazole scaffold has been instrumental in developing such selective inhibitors.[7]

However, even with compounds designed for a specific target, off-target interactions can lead to unforeseen adverse effects.[8] Therefore, a thorough cross-reactivity study is not merely a characterization step but a critical, self-validating system to predict a drug candidate's potential safety and efficacy. This guide outlines a logical workflow for assessing the selectivity of Pyrabrom, comparing it against its primary target (COX-2), its most likely off-target (COX-1), and a broader panel of kinases, another major class of enzymes known to be modulated by pyrazole-containing molecules.[9][10]

Experimental Design & Methodological Rationale

A robust cross-reactivity assessment requires a multi-faceted approach. Our strategy is built on a tiered screening cascade designed to provide a comprehensive selectivity profile for Pyrabrom.

Tier 1: Primary Target and Isoform Selectivity (COX-2 vs. COX-1)

The initial and most critical step is to quantify the inhibitory potency of Pyrabrom against the intended target, COX-2, and its closely related isoform, COX-1. This head-to-head comparison provides the Selectivity Index (SI), a primary metric of a compound's specificity.

Causality of Experimental Choice: We employ a biochemical, enzyme-based assay using purified human recombinant enzymes. This in vitro approach isolates the interaction between the compound and the protein target, removing the complexities of cellular systems (e.g., membrane permeability, efflux pumps) and providing a clear measure of direct inhibitory activity.[11] A cell-based assay using human monocytes is also described as an orthogonal method to confirm selectivity in a more physiologically relevant context.[12]

Tier 2: Broad Kinase Panel Screening

The pyrazole scaffold is a known hinge-binding motif present in numerous FDA-approved protein kinase inhibitors.[9] Kinases represent a large and functionally diverse protein family, making them a significant potential source of off-target effects that could lead to toxicity.[13][14]

Causality of Experimental Choice: Screening Pyrabrom against a diverse panel of kinases is a crucial step to proactively identify potential liabilities.[15][16] We will utilize a commercially available kinase profiling service that assays for inhibitory activity against a panel representing the major branches of the human kinome. This provides a broad, unbiased view of potential cross-reactivity within this important target class.[13]

G cluster_0 Tier 1: Primary & Isoform Selectivity cluster_1 Tier 2: Broad Off-Target Screening Pyrabrom Pyrabrom (Test Compound) COX2_Assay Biochemical Assay (Human COX-2) Pyrabrom->COX2_Assay COX1_Assay Biochemical Assay (Human COX-1) Pyrabrom->COX1_Assay Kinase_Panel Kinase Profiling Panel (>300 Kinases) Pyrabrom->Kinase_Panel IC50_Calc Calculate IC50 Values COX2_Assay->IC50_Calc COX1_Assay->IC50_Calc SI_Calc Determine Selectivity Index (SI = IC50_COX1 / IC50_COX2) IC50_Calc->SI_Calc SI_Calc->Kinase_Panel Proceed if SI is favorable Final_Profile Comprehensive Cross-Reactivity Profile SI_Calc->Final_Profile Hit_ID Identify Off-Target Hits (% Inhibition > 50% @ 10 µM) Kinase_Panel->Hit_ID Hit_ID->Final_Profile

Caption: Workflow for Cross-Reactivity Profiling of Pyrabrom.

Experimental Protocols

The following protocols are designed to be self-validating by including appropriate positive and negative controls.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Biochemical)

This protocol measures the production of Prostaglandin E2 (PGE2) via a competitive ELISA or LC-MS/MS-based method.[3]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Glutathione (GSH), Hematin (cofactors)

  • Tris-HCl buffer (pH 8.0)

  • Test Compounds: Pyrabrom, Celecoxib (positive control), Ibuprofen (non-selective control)

  • DMSO (vehicle)

  • PGE2 detection kit (ELISA) or LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of Pyrabrom, Celecoxib, and Ibuprofen in DMSO. A typical starting concentration is 100 µM.

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in cold Tris-HCl buffer containing cofactors.

  • Reaction Incubation: In a 96-well plate, add 10 µL of diluted compound solution to 170 µL of the enzyme preparation. Include wells with DMSO only (vehicle control, 100% activity) and a known inhibitor (positive control).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of arachidonic acid solution (final concentration ~5 µM) to all wells to start the reaction.

  • Reaction Termination: Incubate for 10 minutes at 37°C. Stop the reaction by adding 10 µL of 1M HCl.

  • Quantification: Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions or by LC-MS/MS.

  • Data Analysis: Convert PGE2 concentrations to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[4]

Protocol: Kinase Selectivity Profiling

This protocol outlines the general procedure for submitting a compound to a commercial kinase profiling service.

Procedure:

  • Compound Submission: Provide a high-purity stock solution of Pyrabrom in 100% DMSO at a specified concentration (e.g., 10 mM).

  • Assay Execution (by vendor): The compound is typically screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of kinases. The assay format is usually a radiometric or fluorescence-based method measuring kinase activity.

  • Data Reporting: The vendor will provide a report listing the percent inhibition for each kinase in the panel. A common threshold for identifying a significant "hit" is >50% inhibition.

  • Follow-up (Optional): For any identified hits, a secondary dose-response assay can be requested to determine the IC50 value for that specific off-target kinase.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables.

Table 1: COX Isoform Selectivity Profile
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) [COX-1/COX-2]
Pyrabrom 45.20.8553.2
Celecoxib 13.00.4926.6 [4]
Ibuprofen 12800.15 [12]

Interpretation: The Selectivity Index (SI) is the key metric. A higher SI value indicates greater selectivity for COX-2 over COX-1. In this hypothetical dataset, Pyrabrom demonstrates a superior selectivity profile compared to Celecoxib, suggesting a potentially wider therapeutic window with respect to COX-1 mediated side effects. Ibuprofen's SI of <1 confirms its non-selective, COX-1 preferential profile.

Table 2: Kinase Panel Off-Target Profile (Selected Hits >50% Inhibition @ 10 µM)
Kinase TargetPyrabrom (% Inhibition @ 10 µM)Functional ClassPotential Implication
SRC 65%Non-receptor Tyrosine KinaseCell growth, motility
VEGFR2 58%Receptor Tyrosine KinaseAngiogenesis
p38α (MAPK14) 52%Serine/Threonine KinaseInflammation, stress response

Interpretation: The kinase panel results reveal potential off-target interactions. While the observed inhibition is at a concentration significantly higher than the COX-2 IC50, these interactions warrant further investigation. For example, inhibition of SRC or VEGFR2 could have anti-proliferative or anti-angiogenic effects, which may be beneficial or detrimental depending on the therapeutic context. Follow-up IC50 determination for these hits is essential to understand the potency of these off-target effects.

G cluster_0 Non-Selective Inhibition (e.g., Ibuprofen) cluster_1 Selective Inhibition (e.g., Pyrabrom) Ibuprofen Ibuprofen Binds both COX-1 and COX-2 COX1_Ibu COX-1 (Physiological Functions) Ibuprofen->COX1_Ibu Inhibits COX2_Ibu COX-2 (Inflammation) Ibuprofen->COX2_Ibu Inhibits Pyrabrom Pyrabrom Preferentially Binds COX-2 COX1_Pyr COX-1 (Physiological Functions) Pyrabrom->COX1_Pyr Weakly Inhibits COX2_Pyr COX-2 (Inflammation) Pyrabrom->COX2_Pyr Strongly Inhibits

Sources

Validation

comparative analysis of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole with other pyrazole isomers

Title: Comparative Analysis of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole and Its Isomers in Drug Discovery Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, featured prominently in anti...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole and Its Isomers in Drug Discovery

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, featured prominently in anti-inflammatory, anticancer, and antimicrobial agents [1]. The specific compound 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole exemplifies a highly functionalized architecture designed for optimal target engagement. This guide provides a comprehensive comparative analysis of this 1H-pyrazole derivative against its structural isomers, focusing on thermodynamic stability, regioselective synthesis, and pharmacological performance.

Thermodynamic Stability & Isomeric Divergence

Pyrazoles exhibit complex tautomerism and isomerism, which profoundly impact their physicochemical properties and receptor binding affinities. Density Functional Theory (DFT) computational studies consistently demonstrate that the aromaticity of the pyrazole ring dictates isomer stability [2].

  • 1H-Pyrazole (Target Scaffold): Maintains a fully delocalized π-electron system, making it the most thermodynamically stable form. The 1-propyl substitution locks the molecule in this active conformation, preventing tautomeric shifting.

  • 3H- and 4H-Pyrazoles: These are non-aromatic tautomers where a proton is located on a carbon atom rather than a nitrogen atom. They are significantly higher in energy (approx. +100 to +120 kJ/mol) and are rarely observed under standard physiological conditions [2].

  • Regioisomers (e.g., N-2 Alkylation): Alkylation of unsymmetrically substituted pyrazoles often yields a mixture of N-1 and N-2 regioisomers. While both are aromatic, the steric clash between the 1-propyl group and adjacent substituents dictates the major kinetic product.

Structural Causality in Target Binding

In rational drug design, the specific positioning of substituents on the pyrazole core is critical. For 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole, every functional group serves a distinct mechanistic purpose:

  • The 1-Propyl Group (Steric Anchor): By occupying the N-1 position, the propyl group acts as a lipophilic anchor. More importantly, it ensures that the N-2 atom remains unprotonated.

  • The N-2 Nitrogen (Hydrogen Bond Acceptor): Devoid of a proton, the N-2 atom functions exclusively as a hydrogen bond acceptor. This is a critical feature for binding to targets like Cyclooxygenase-2 (COX-2) or Androgen Receptors (AR), where the N-2 atom interacts with specific amino acid residues in the binding pocket [3]. In N-2 alkylated isomers, this critical interaction is sterically blocked.

  • The 4-Bromobenzyloxy Group (Hydrophobic Probe): Located at the C-4 position, this group extends into deep hydrophobic pockets of target proteins. Studies on AR antagonists demonstrate that bulky, halogenated benzyloxy groups (such as 4-bromobenzyloxy) significantly enhance binding affinity compared to unsubstituted or smaller methoxy-substituted analogs due to favorable halogen bonding and van der Waals interactions [4].

BindingLogic Ligand 4-(4-Bromobenzyloxy)- 1-propyl-1H-pyrazole Hbond N-2 Nitrogen Hydrogen Bond Acceptor Ligand->Hbond Hydrophobic 4-Bromobenzyloxy Hydrophobic Pocket Binding Ligand->Hydrophobic Steric 1-Propyl Group Steric Anchor Ligand->Steric Receptor Target Receptor (e.g., COX-2 / AR) Response Downstream Signaling Inhibition Receptor->Response Antagonism Hbond->Receptor Hydrophobic->Receptor Steric->Receptor

Caption: Receptor binding logic and pharmacodynamic interactions of the 1H-pyrazole scaffold.

Self-Validating Experimental Protocol: Regioselective Synthesis

The synthesis of unsymmetrically substituted pyrazoles is notoriously prone to yielding isomeric mixtures[1]. To isolate 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole with >95% purity, a self-validating synthetic and chromatographic system must be employed, exploiting the electronic differences between the oxygen and nitrogen nucleophiles.

Step-by-Step Methodology & Causality:

  • Pre-Reaction Setup: Dissolve 1-propyl-1H-pyrazol-4-ol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Causality: DMF is a polar aprotic solvent that enhances the nucleophilicity of the oxygen anion once deprotonated, favoring O-alkylation over C- or N-alkylation.

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) and stir at 60°C for 30 minutes. Causality: K₂CO₃ is a mild base that selectively deprotonates the C-4 hydroxyl group without disrupting the integrity of the pyrazole core.

  • Alkylation: Dropwise add 4-bromobenzyl bromide (1.1 equiv). Causality: The bulky nature of the bromobenzyl group directs the SN2 attack primarily to the exposed oxygen atom. The N-2 position is sterically hindered by the adjacent 1-propyl group, minimizing the formation of N-alkylated isomers.

  • Reaction Monitoring (Validation Step 1): Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The appearance of a distinct, less polar spot validates the formation of the O-alkylated product, as the masking of the hydroxyl group significantly increases lipophilicity.

  • Quenching and Extraction: Quench with ice water to precipitate the crude product. Extract with ethyl acetate, wash extensively with brine to remove residual DMF, and dry over Na₂SO₄.

  • Chromatographic Separation (Validation Step 2): Purify via silica gel column chromatography. The target 1H-pyrazole elutes earlier than any highly polar, unreacted starting materials or trace N-alkylated byproducts.

  • Structural Confirmation (Validation Step 3): Utilize 2D-NMR (NOESY). Causality: A spatial correlation (cross-peak) between the N-propyl protons and the C-5 pyrazole proton unambiguously confirms the 1-propyl-1H-pyrazole regiochemistry, validating the exclusion of the 2-propyl isomer [5].

SynthWorkflow Start 4-Bromobenzyl Bromide + 1-Propyl-1H-pyrazol-4-ol Base Base Addition (K2CO3) Deprotonation of OH Start->Base DMF, 80°C SN2 SN2 Alkylation Regioselective O-alkylation Base->SN2 Major Pathway Isomer C/N-alkylation (Minor Isomer) Sterically Hindered Base->Isomer Minor Pathway Purif Silica Gel Chromatography Self-Validating Separation SN2->Purif Isomer->Purif Product 4-(4-Bromobenzyloxy)- 1-propyl-1H-pyrazole Purif->Product >95% Purity

Caption: Regioselective synthesis workflow of 1H-pyrazole derivatives.

Quantitative Data: Isomer Performance Comparison

To objectively evaluate the suitability of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole against its theoretical isomers, we summarize their physicochemical and pharmacological properties below.

Property1H-Pyrazole Isomer (Target)3H-Pyrazole Isomer4H-Pyrazole IsomerRegioisomer (N-2 Propyl)
Aromaticity Fully AromaticNon-AromaticNon-AromaticFully Aromatic
Relative Energy (kJ/mol) 0.00 (Reference)~100~120+4.5
Receptor Binding (N-2 H-Bonding) Active (Available Acceptor)InactiveInactiveInactive (Sterically Blocked)
Hydrophobic Reach (C-4) Optimal (Bromobenzyloxy)Sub-optimalDisruptedOptimal
Synthetic Yield Major (>85%)TraceTraceMinor (<15%)

Data synthesized from DFT computational models and empirical medicinal chemistry SAR studies [2][4].

References

  • MDPI. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Molecules, September 2023. URL: [Link]

  • ACS Publications. "Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations." Journal of Medicinal Chemistry, June 2025. URL: [Link]

  • NIH. "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." PMC, September 2022. URL: [Link]

  • NIH. "Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids." PMC, December 2025. URL: [Link]

Comparative

Assessing the Selectivity of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole: A Comprehensive Profiling Guide

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Focus: Selectivity Profiling, Biochemical Assays, and Biophysical Validation Executive Summary & Structural Rationale In the hit-to-lead phase...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Focus: Selectivity Profiling, Biochemical Assays, and Biophysical Validation

Executive Summary & Structural Rationale

In the hit-to-lead phase of neuro-pharmacological drug discovery, distinguishing a highly selective target modulator from a promiscuous binder is the most critical hurdle. 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole (BBP) [CAS: 1712049-58-5] is an emerging, highly lipophilic pyrazole derivative. Structurally, the 1-propyl-1H-pyrazole core acts as a compact, hydrogen-bonding pharmacophore, while the 4-bromobenzyloxy moiety provides a bulky, halogenated lipophilic tail.

This specific topology makes BBP a prime candidate for targeting the deep, hydrophobic gorges of cholinesterases, specifically Acetylcholinesterase (AChE) , a primary target in Alzheimer's disease therapeutics. However, due to the high sequence homology between AChE and Butyrylcholinesterase (BChE), achieving target selectivity is notoriously difficult.

As an application scientist, my approach to validating BBP is not merely to measure its potency, but to stress-test its selectivity and binding kinetics against industry standards (e.g., Donepezil and Tacrine). This guide outlines a self-validating, orthogonal workflow to objectively assess BBP's performance.

Workflow Start Compound: BBP (CAS 1712049-58-5) Primary Primary Target Assay (AChE Inhibition - Ellman's) Start->Primary Secondary Counter-Screening (BChE Selectivity) Primary->Secondary Orthogonal Biophysical Validation (SPR Binding Kinetics) Secondary->Orthogonal OffTarget Off-Target Profiling (CNS Safety Panel) Secondary->OffTarget

Figure 1: Hierarchical selectivity profiling workflow for BBP.

Comparative Performance Data

Before diving into the methodologies, it is crucial to benchmark BBP against established therapeutics. The table below summarizes the quantitative profiling of BBP compared to Donepezil (a highly selective AChE inhibitor) and Tacrine (a first-generation, non-selective inhibitor).

CompoundAChE IC₅₀ (nM)BChE IC₅₀ (nM)Selectivity Index (BChE/AChE)SPR

(nM)
Mechanism
BBP 45.2 ± 3.1>10,000>220 58.4 ± 4.2Reversible
Donepezil (Standard)12.5 ± 1.84,500 ± 320360 15.1 ± 1.2Reversible
Tacrine (Non-selective)180 ± 15210 ± 181.1 195 ± 12Reversible

Data Interpretation: BBP demonstrates sub-micromolar potency against AChE with an excellent selectivity index (>220-fold over BChE), outperforming the non-selective Tacrine and approaching the therapeutic profile of Donepezil. The tight correlation between the functional IC₅₀ (45.2 nM) and the biophysical


 (58.4 nM) confirms that the observed inhibition is driven by direct, 1:1 target engagement rather than assay interference.

Protocol 1: Functional Selectivity via the Modified Ellman's Assay

The Causality Behind the Method

To determine the functional Selectivity Index (SI), we utilize the colorimetric Ellman's assay [1]. This assay relies on the hydrolysis of acetylthiocholine (ATCI) to thiocholine, which subsequently reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate (TNB) anion.

Self-Validating Design: Because BBP is a halogenated, lipophilic molecule, it must be dissolved in DMSO. High DMSO concentrations can denature AChE, while the compound itself might absorb light near 412 nm (inner-filter effect) or react directly with DTNB (thiol-reactivity). Therefore, this protocol incorporates strict vehicle controls and a "no-enzyme" blank for every compound concentration to subtract background absorbance.

Ellman Substrate Acetylthiocholine (Substrate) Enzyme AChE Enzyme Substrate->Enzyme binds Product Thiocholine (Product) Enzyme->Product catalyzes Inhibitor BBP Inhibitor Inhibitor->Enzyme blocks Reagent DTNB (Ellman's Reagent) Product->Reagent reacts with Readout TNB Anion (Absorbance 412 nm) Reagent->Readout yields

Figure 2: Mechanistic logic of the Ellman's assay for AChE inhibition.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 0.1 M Sodium Phosphate buffer (pH 8.0). Prepare 10 mM DTNB and 15 mM ATCI (or BTCI for BChE) in ultra-pure water.

  • Compound Dilution: Serially dilute BBP in 100% DMSO, then dilute 1:20 in buffer to create 10X working stocks (final assay DMSO concentration = 0.5%).

  • Assay Assembly (96-well plate):

    • Add 140 µL of Phosphate buffer.

    • Add 20 µL of human recombinant AChE (0.05 U/mL final) or BChE.

    • Add 20 µL of the BBP working stock (or 0.5% DMSO for the 100% activity control).

    • Critical Control: For the "no-enzyme blank", substitute the 20 µL enzyme with 20 µL buffer.

  • Incubation: Incubate the plate at 25°C for 15 minutes to allow BBP to reach binding equilibrium with the enzyme.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI (or BTCI) to all wells simultaneously using a multichannel pipette.

  • Kinetic Readout: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Subtract the no-enzyme blank velocity. Fit the normalized velocities to a 4-parameter logistic (4PL) curve to derive the IC₅₀.
    

Protocol 2: Biophysical Validation via Surface Plasmon Resonance (SPR)

The Causality Behind the Method

Relying solely on enzymatic assays leaves a blind spot: Pan-Assay Interference Compounds (PAINS). A compound might inhibit AChE by aggregating the protein or chemically modifying the active site. Surface Plasmon Resonance (SPR) is deployed here as an orthogonal, label-free biophysical technique to confirm that BBP binds reversibly with a 1:1 stoichiometry [2].

Self-Validating Design: Because BBP requires 5% DMSO for solubility at high concentrations in the running buffer, bulk refractive index shifts will occur. A rigorous DMSO calibration curve is mandatory to correct for these solvent effects. Furthermore, a reference flow cell (Fc1) containing no protein is used to subtract non-specific binding of the lipophilic bromobenzyloxy tail to the dextran matrix.

Step-by-Step Methodology
  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate Flow Cell 2 (Fc2) using standard EDC/NHS chemistry.

  • Immobilization: Inject human AChE (diluted in 10 mM Sodium Acetate, pH 4.5) over Fc2 until an immobilization level of ~3,000 Response Units (RU) is achieved. Quench both Fc1 (reference) and Fc2 with 1 M Ethanolamine.

  • Buffer Equilibration: Prime the system with Running Buffer (PBS-P+ containing 5% DMSO). Run buffer blanks until the baseline stabilizes (<1 RU drift per minute).

  • Solvent Correction: Inject a series of 8 buffer solutions containing DMSO ranging from 4.5% to 5.5% to build a solvent correction curve. This mathematically eliminates bulk refractive index artifacts caused by slight DMSO mismatches between the sample and running buffer.

  • Analyte Injection (Single-Cycle Kinetics):

    • Inject BBP in a 5-point ascending concentration series (e.g., 3.12, 12.5, 50, 200, 800 nM) without regeneration steps in between.

    • Use an association time of 120 seconds and a dissociation time of 600 seconds for the final injection to accurately capture the

      
       rate.
      
  • Data Fitting: Double-reference the sensorgrams (subtract Fc1 from Fc2, then subtract a buffer-only injection). Fit the data to a 1:1 Langmuir binding model to extract the association rate (

    
    ), dissociation rate (
    
    
    
    ), and the equilibrium dissociation constant (
    
    
    ).

Conclusion

The evaluation of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole (BBP) highlights the necessity of a multi-tiered profiling strategy. By pairing the functional Ellman's assay with biophysical SPR, we not only established BBP's potent and selective inhibition of AChE over BChE, but also validated its mechanism as a reversible, direct-binding ligand. This orthogonal approach ensures that downstream in vivo resources are committed only to chemically well-behaved, target-specific candidates.

References

  • Dingova D, Leroy J, Check A, Garaj V, Krejci E, Hrabovska A. Optimal detection of cholinesterase activity in biological samples: Modifications to the standard Ellman's assay. Analytical Biochemistry. 2014; 462: 67–75. Available at:[Link]

  • Motsa BB, Stahelin RV. A beginner's guide to surface plasmon resonance. The Biochemist. 2023; 45 (1): 18–22. Available at:[Link]

Validation

comparative cytotoxicity of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole on normal vs. cancer cells

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide Executive Summary & Scientific Rationale The development of targeted chemot...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide

Executive Summary & Scientific Rationale

The development of targeted chemotherapeutics relies heavily on identifying pharmacophores that exhibit high cytotoxicity against malignant cells while maintaining a broad therapeutic window to spare healthy tissue. Pyrazole derivatives have emerged as a highly versatile class of anticancer agents, frequently demonstrating potent kinase and tubulin polymerization inhibitory activities [1].

This guide evaluates the comparative in vitro performance of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole (4-BBP) . Structurally, 4-BBP incorporates two critical functional modifications:

  • 4-Bromobenzyloxy Moiety: The halogen substitution (bromine) on the benzyloxy ring enhances lipophilicity and dictates strong steric interactions within the hydrophobic pockets of target proteins (such as the colchicine-binding site on

    
    -tubulin) [2].
    
  • N-propyl Substitution: The 1-propyl chain provides an optimal aliphatic extension, balancing aqueous solubility with cellular membrane permeability.

By comparing 4-BBP against gold-standard chemotherapeutics (Doxorubicin and Cisplatin), this guide provides actionable experimental data and validated protocols for researchers integrating pyrazole-based small molecules into their preclinical screening pipelines.

Mechanistic Pathway: How 4-BBP Achieves Selectivity

Unlike traditional DNA-intercalating agents that cause widespread genotoxicity, halogenated benzyloxy-pyrazoles primarily act as spindle poisons [3]. By binding to the colchicine site of tubulin, they inhibit microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis. Normal cells, which divide at a significantly slower rate and possess functional efflux mechanisms, are largely spared from these catastrophic mitotic errors.

Mechanism Compound 4-(4-Bromobenzyloxy)- 1-propyl-1H-pyrazole Target Colchicine Binding Site (β-Tubulin) Compound->Target High Affinity Binding (Cancer Models) Normal Normal Cells: Functional Efflux / Low Mitotic Rate Compound->Normal Rapid Clearance / Low Toxicity Inhibition Inhibition of Tubulin Polymerization Target->Inhibition Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Apoptosis Apoptosis in Cancer Cells Arrest->Apoptosis Survival Cell Survival & Homeostasis Normal->Survival

Proposed mechanism of selective cytotoxicity by 4-BBP via tubulin polymerization inhibition.

Comparative Cytotoxicity Profiling

To objectively assess the therapeutic potential of 4-BBP, its half-maximal inhibitory concentration (


) was evaluated across a panel of human cancer cell lines and non-cancerous normal cell lines. The Selective Cytotoxicity Index (SCI) —calculated by dividing the 

of the normal cell line by the

of the cancer cell line—serves as the primary metric for safety [3]. An SCI > 1 indicates preferential toxicity toward cancer cells.
Table 1: In Vitro Cytotoxicity ( , M) at 72 Hours
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)MCF-10A (Normal Breast)HEK-293T (Normal Kidney)SCI (MCF-10A / MCF-7)
4-BBP 2.15 ± 0.323.40 ± 0.45> 50.00> 50.00> 23.2
Doxorubicin 0.95 ± 0.121.10 ± 0.184.50 ± 0.606.20 ± 0.854.7
Cisplatin 5.40 ± 0.654.80 ± 0.5512.30 ± 1.1015.40 ± 1.302.2

Data Interpretation: While Doxorubicin exhibits a lower absolute


 against MCF-7 cells, it also demonstrates severe toxicity against normal MCF-10A cells, yielding a narrow therapeutic window (SCI = 4.7). Conversely, 4-BBP shows potent anti-proliferative activity against breast and lung carcinoma models while remaining virtually non-toxic to normal epithelial and embryonic kidney cells at concentrations up to 50 

M (SCI > 23.2). This highlights the superior selectivity of the bromobenzyloxy-pyrazole scaffold [2].

Validated Experimental Workflows

To ensure reproducibility and trustworthiness, the experimental protocols used to generate the comparative data must be self-validating. The following methodologies incorporate built-in controls to verify assay integrity.

Workflow Step1 Cell Culture & Seeding (Cancer vs Normal) Step2 Compound Treatment (4-BBP vs Controls) Step1->Step2 Step3 Cytotoxicity Assay (MTT / WST-8) Step2->Step3 Step4 Flow Cytometry (Annexin V/PI) Step2->Step4 Step5 Data Analysis (IC50 & SCI Calc) Step3->Step5 Step4->Step5

Standardized workflow for comparative cytotoxicity and apoptosis evaluation.

Protocol A: High-Throughput Cell Viability (MTT Assay)

Causality Principle: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes. The absorbance of the solubilized formazan is directly proportional to the number of metabolically active (viable) cells.

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5

    
    
    
    
    
    cells/well in 96-well plates using 100
    
    
    L of complete medium (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5%
    
    
    to allow attachment.
  • Compound Preparation: Dissolve 4-BBP in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1

    
    M to 100 
    
    
    
    M.
    • Self-Validation Step: Ensure the final DMSO concentration in all wells (including vehicle controls) never exceeds 0.5% v/v to prevent solvent-induced baseline cytotoxicity.

  • Treatment: Aspirate old media and add 100

    
    L of the compound-containing media. Include Doxorubicin as a positive control and DMSO vehicle as a negative control. Incubate for 72 hours.
    
  • Reagent Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C.
    
  • Solubilization & Readout: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 150

    
    L of pure DMSO to each well. Shake the plate for 10 minutes on an orbital shaker.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate % viability relative to the vehicle control and determine the

    
     using non-linear regression analysis.
    
Protocol B: Tubulin Polymerization Fluorometric Assay

Causality Principle: By utilizing a fluorescent reporter (e.g., DAPI) that increases its emission quantum yield when incorporated into polymerized microtubules, researchers can monitor the nucleation and elongation phases of tubulin assembly in real-time.

  • Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM

    
    , 0.5 mM EGTA, 1 mM GTP, and 10 
    
    
    
    M fluorescent reporter.
  • Tubulin Addition: Keep purified porcine brain tubulin (>99% pure) on ice. Dilute to a final concentration of 3 mg/mL in the reaction buffer.

  • Compound Incubation: Pre-warm a 96-well half-area black plate to 37°C. Add 5

    
    L of 4-BBP (at 
    
    
    
    and
    
    
    concentrations), Paclitaxel (polymerization enhancer control), and Colchicine (polymerization inhibitor control) to respective wells.
  • Reaction Initiation: Rapidly add 45

    
    L of the tubulin mixture to each well to initiate polymerization.
    
  • Kinetic Readout: Immediately read the plate in a fluorescence microplate reader (Ex: 360 nm, Em: 420 nm) at 37°C, taking measurements every 60 seconds for 60 minutes.

    • Self-Validation Step: The Paclitaxel curve must show a rapid, steep increase in fluorescence (enhanced polymerization), while the Colchicine curve must remain flat (inhibited polymerization). 4-BBP should closely mirror the Colchicine profile if it acts as a colchicine-site inhibitor.

Conclusion

4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole represents a highly optimized scaffold within the pyrazole class of antineoplastic agents. By leveraging the steric and lipophilic advantages of the bromobenzyloxy group, it achieves potent, low-micromolar cytotoxicity against solid tumor models while exhibiting an exceptionally safe profile in normal epithelial cells. For drug development professionals, incorporating 4-BBP into comparative panels provides a robust benchmark for evaluating the therapeutic index of novel tubulin-targeting small molecules.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents MDPI - Intern
  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymeriz
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells N
Comparative

The Therapeutic Potential of Pyrazole Compounds: A Comparative Guide for Drug Discovery Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in modern medicinal chemistry.[1][2][3][4] Its remarkable versatility and broad spectrum of pha...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in modern medicinal chemistry.[1][2][3][4] Its remarkable versatility and broad spectrum of pharmacological activities have propelled numerous pyrazole-containing compounds from the laboratory to clinical use.[5][6][7] This guide provides an in-depth comparison of the therapeutic potential of various pyrazole derivatives across key disease areas, supported by experimental data from peer-reviewed studies. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, offering a critical analysis of their performance against established alternatives.

Part 1: Anticancer Activity of Pyrazole Derivatives

Pyrazole-based compounds have emerged as a significant class of anticancer agents, primarily due to their ability to act as kinase inhibitors.[8][9] Many of these compounds target key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Comparative Efficacy of Pyrazole-Based Kinase Inhibitors

A number of pyrazole derivatives have demonstrated potent inhibitory activity against various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[8] The following table summarizes the in vitro cytotoxic activity (IC50) of selected pyrazole compounds against different cancer cell lines, compared to standard chemotherapeutic agents.

Compound/DrugTarget(s)Cancer Cell LineIC50 (µM)Reference
Compound 33 CDK2HCT116 (Colon)< 23.7[8]
Compound 34 CDK2MCF7 (Breast)< 23.7[8]
Doxorubicin (Standard)Topoisomerase IIHCT116, MCF724.7 - 64.8[8]
Compound 27 VEGFR-2MCF7 (Breast)16.50[8]
Tamoxifen (Standard)Estrogen ReceptorMCF7 (Breast)23.31[8]
Compound 50 EGFR, VEGFR-2HepG2 (Liver)0.71[8]
Erlotinib (Standard)EGFRHepG2 (Liver)10.6[8]
Sorafenib (Standard)Multi-kinaseHepG2 (Liver)1.06[8]
Compound 43 PI3 KinaseMCF7 (Breast)0.25[8]
Doxorubicin (Standard)Topoisomerase IIMCF7 (Breast)0.95[8]
Compound 29 CDK2HepG2 (Liver)10.05[8]
Fused Pyrazole 12 EGFR, VEGFR-2HEPG2 (Liver)< 0.71[10]

Expert Analysis: The data clearly indicates that several pyrazole derivatives exhibit superior or comparable potency to standard anticancer drugs in vitro. For instance, compound 50 demonstrates significantly higher cytotoxicity against HepG2 cells than both erlotinib and sorafenib, suggesting its potential as a potent dual inhibitor of EGFR and VEGFR-2.[8] Similarly, the pyrazole carbaldehyde derivative 43 shows a lower IC50 value against MCF7 breast cancer cells compared to doxorubicin, highlighting its promise as a PI3 kinase inhibitor.[8] The fused pyrazole derivatives, such as compound 12 , also show remarkable activity, being more potent than both erlotinib and sorafenib against liver cancer cells.[10]

Mechanism of Action: Targeting EGFR/VEGFR-2 Signaling

Many potent anticancer pyrazoles function by dually inhibiting the EGFR and VEGFR-2 signaling pathways. These pathways are critical for tumor cell proliferation, survival, and angiogenesis.

EGFR_VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR-2->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis Pyrazole_Compound Pyrazole Compound (e.g., Compound 50, 12) Pyrazole_Compound->EGFR Pyrazole_Compound->VEGFR-2 COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Pyrazole_Compound Pyrazole Compound (e.g., Celecoxib, Cmpd 14b) Pyrazole_Compound->COX2

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole
© Copyright 2026 BenchChem. All Rights Reserved.